molecular formula C17H18O2 B083751 (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone CAS No. 10425-05-5

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B083751
CAS No.: 10425-05-5
M. Wt: 254.32 g/mol
InChI Key: IAAWULFRQOKLJI-UHFFFAOYSA-N
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Description

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAWULFRQOKLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333730
Record name (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10425-05-5
Record name (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-tert-butyl-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-2-hydroxybenzophenone, a valuable compound in various chemical applications, notably as a UV stabilizer. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the primary synthetic routes, including the Fries rearrangement and Friedel-Crafts acylation, offering detailed mechanistic insights and step-by-step experimental protocols. Furthermore, this guide includes a thorough characterization of the target molecule, supported by spectroscopic data, and provides a comparative analysis of the synthetic methodologies to aid in the selection of the most suitable approach for specific research and development needs.

Introduction: Significance and Applications of 5-tert-butyl-2-hydroxybenzophenone

2-Hydroxybenzophenones are a class of organic compounds that have garnered significant attention due to their ability to absorb ultraviolet (UV) radiation. This property makes them invaluable as UV stabilizers in a wide array of consumer products, including plastics, coatings, and cosmetics, protecting these materials from degradation caused by UV light. The introduction of a tert-butyl group at the 5-position of the 2-hydroxybenzophenone scaffold enhances its compatibility with polymeric matrices and can modulate its photochemical properties.

5-tert-butyl-2-hydroxybenzophenone, in particular, serves as a key intermediate in the synthesis of more complex molecules and as a functional building block in materials science. Its synthesis is a topic of interest for chemists seeking efficient and scalable methods to produce this and related compounds. This guide will explore the two most prominent and historically significant methods for its preparation: the Fries rearrangement of 4-tert-butylphenyl benzoate and the Friedel-Crafts acylation of 4-tert-butylphenol.

Synthetic Methodologies: A Comparative Overview

The synthesis of 5-tert-butyl-2-hydroxybenzophenone can be approached through several synthetic strategies. The choice of method often depends on factors such as the availability of starting materials, desired regioselectivity, and scalability. Here, we focus on two classical and reliable methods.

Synthetic Method Starting Materials Key Reagents Primary Product Key Advantages Potential Challenges
Fries Rearrangement 4-tert-butylphenyl benzoateLewis Acid (e.g., AlCl₃)5-tert-butyl-2-hydroxybenzophenoneGood regioselectivity for the ortho-product at higher temperatures.Requires stoichiometric amounts of Lewis acid; potential for side reactions.
Friedel-Crafts Acylation 4-tert-butylphenol, Benzoyl chlorideLewis Acid (e.g., AlCl₃)5-tert-butyl-2-hydroxybenzophenoneDirect acylation; can be highly efficient.Potential for O-acylation vs. C-acylation; regioselectivity can be an issue.

The Fries Rearrangement: A Detailed Exploration

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1] This reaction is particularly useful for the synthesis of ortho- and para-hydroxyaryl ketones.

Mechanistic Insights

The mechanism of the Fries rearrangement involves the formation of an acylium ion intermediate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by an intramolecular or intermolecular transfer of the acyl group to the aromatic ring. The regioselectivity of the rearrangement is temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product. In the case of 4-tert-butylphenyl benzoate, the bulky tert-butyl group at the para position sterically hinders attack at that position, thus favoring the formation of the ortho-acylated product, 5-tert-butyl-2-hydroxybenzophenone.

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol: Fries Rearrangement of 4-tert-butylphenyl benzoate

This protocol is adapted from established procedures for the Fries rearrangement of substituted phenyl esters.[2]

Materials:

  • 4-tert-butylphenyl benzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 4-tert-butylphenyl benzoate (1 equivalent).

  • Add nitrobenzene to the flask to dissolve the starting material.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add anhydrous aluminum chloride (2.5 equivalents) in portions to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Friedel-Crafts Acylation: A Direct Approach

The Friedel-Crafts acylation is a cornerstone of organic synthesis, allowing for the direct introduction of an acyl group onto an aromatic ring.[3] This method can be effectively employed for the synthesis of 5-tert-butyl-2-hydroxybenzophenone from 4-tert-butylphenol and benzoyl chloride.

Mechanistic Insights

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, reacts with benzoyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 4-tert-butylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the tert-butyl group, the acylation occurs predominantly at the ortho position to yield 5-tert-butyl-2-hydroxybenzophenone. A key consideration is the potential for O-acylation to form the ester, which can then undergo a Fries rearrangement under the reaction conditions.

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of 4-tert-butylphenol

This protocol is based on general procedures for the Friedel-Crafts acylation of phenols.[4]

Materials:

  • 4-tert-butylphenol

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or nitrobenzene (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, suspend anhydrous aluminum chloride (1.2 equivalents) in carbon disulfide.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add benzoyl chloride (1 equivalent) to the stirred suspension.

  • In a separate flask, dissolve 4-tert-butylphenol (1 equivalent) in carbon disulfide.

  • Add the solution of 4-tert-butylphenol dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. If a solid precipitates, it may be the product complex; in this case, continue stirring until the solid dissolves in the aqueous acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Characterization of 5-tert-butyl-2-hydroxybenzophenone

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Physical Properties
PropertyValueReference
Molecular Formula C₁₇H₁₈O₂[5]
Molecular Weight 254.32 g/mol [5]
CAS Number 10425-05-5[5]
Spectroscopic Data

Infrared (IR) Spectroscopy: [5]

The IR spectrum of 5-tert-butyl-2-hydroxybenzophenone is expected to show characteristic absorption bands for the hydroxyl and carbonyl functional groups.

  • O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹

  • C=O stretch (ketone): A strong absorption band around 1630-1680 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for 5-tert-butyl-2-hydroxybenzophenone are:

    • A singlet for the nine protons of the tert-butyl group, typically in the range of δ 1.2-1.4 ppm.

    • A multiplet or distinct signals for the aromatic protons. The proton ortho to the hydroxyl group will be downfield due to hydrogen bonding with the carbonyl oxygen.

    • A singlet for the phenolic hydroxyl proton, which may be broad and its chemical shift can vary with concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon will appear significantly downfield (typically >190 ppm). The carbons of the tert-butyl group will appear in the aliphatic region.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z 254. The fragmentation pattern will likely involve the loss of a methyl group from the tert-butyl substituent and cleavage adjacent to the carbonyl group.

Conclusion and Future Perspectives

This guide has detailed two robust and well-established methods for the synthesis of 5-tert-butyl-2-hydroxybenzophenone: the Fries rearrangement and the Friedel-Crafts acylation. Both methods offer reliable pathways to the target molecule, with the choice between them depending on specific laboratory constraints and desired outcomes. The mechanistic discussions and detailed protocols provided herein are intended to equip researchers with the foundational knowledge to successfully synthesize and characterize this important compound.

Future research in this area may focus on the development of greener and more atom-economical synthetic routes, potentially utilizing heterogeneous catalysts to simplify product purification and catalyst recycling. Furthermore, the exploration of novel applications for 5-tert-butyl-2-hydroxybenzophenone and its derivatives in areas such as photochemistry, medicinal chemistry, and advanced materials science remains a promising avenue for continued investigation.

References

  • National Institute of Standards and Technology. (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemeo. This compound (CAS 10425-05-5). Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (Provides general procedures for Friedel-Crafts reactions).
  • U.S. Patent No. WO2018073835A1. (2018). A process for the preparation of tertiary butyl phenol. Google Patents.
  • Organic Syntheses. Phenyl t-butyl ether. Org. Synth.1965 , 45, 92. Retrieved from [Link]

  • Chemical Thinking Laboratory. (2022, August 17). A Friedel Crafts Reaction [Video]. YouTube. [Link] (Illustrative video of a similar reaction type).

  • National Center for Biotechnology Information. (2-tert-Butyl-4,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol). PubChem Compound Summary for CID 78152. Retrieved from [Link]

  • SpectraBase. (2-Hydroxyphenyl)-(5-methoxy-2-oxidanyl-phenyl)methanone. Retrieved from [Link]

  • Haz-Map. Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane. Retrieved from [Link]

  • Ingle, V. N., et al. (2013). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1085-1091.
  • Gu, Y., et al. (2007). Synthesis of 5-Bromo-2-hydroxybenzophenone. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4263. [Link]

Sources

An In-Depth Technical Guide to the Fries Rearrangement for the Synthesis of 5-tert-butyl-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the Fries rearrangement, specifically tailored for the synthesis of 5-tert-butyl-2-hydroxybenzophenone, a valuable intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the reaction's mechanism, practical execution, and critical parameters.

Executive Summary

The Fries rearrangement is a powerful synthetic transformation that converts phenolic esters into hydroxyaryl ketones through an acyl group migration, typically catalyzed by a Lewis acid.[1] This guide focuses on the strategic application of this reaction to produce 5-tert-butyl-2-hydroxybenzophenone from 4-tert-butylphenyl benzoate. We will delve into the mechanistic intricacies of the reaction, provide a detailed, field-proven experimental protocol, and discuss the critical process parameters that govern yield and regioselectivity. The causality behind each experimental choice is explained to provide a self-validating and robust methodology.

The Fries Rearrangement: Mechanism and Regioselectivity

The Fries rearrangement is a classic named reaction in organic chemistry that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone. The reaction is catalyzed by Brønsted or Lewis acids, with aluminum chloride (AlCl₃) being a common choice.[1]

The Core Mechanism: An Electrophilic Aromatic Substitution

The widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement proceeds through the formation of an acylium ion intermediate.[2][3] The process can be delineated as follows:

  • Coordination of the Lewis Acid: The Lewis acid, typically in stoichiometric amounts or greater, coordinates to the carbonyl oxygen of the phenolic ester. This initial complexation is a critical activation step.

  • Formation of the Acylium Ion: The complex can then dissociate to form a highly electrophilic acylium ion and an aluminum phenoxide. This can occur either intramolecularly within a solvent cage or intermolecularly.

  • Electrophilic Attack: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide at the ortho and para positions.

  • Rearomatization and Hydrolysis: The resulting intermediate undergoes tautomerization to restore aromaticity. Subsequent hydrolysis liberates the final hydroxyaryl ketone product.[1]

// Nodes Start [label="4-tert-butylphenyl benzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; AlCl3 [label="AlCl₃ (Lewis Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Initial Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Benzoyl Cation (Acylium Ion)\n+\nAluminum Phenoxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ortho_Attack [label="Ortho Attack", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Para_Attack [label="Para Attack (Minor)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ortho_Intermediate [label="Ortho Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Para_Intermediate [label="Para Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis (H₂O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-tert-butyl-2-hydroxybenzophenone", shape=box, style="rounded,filled,bold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="4-hydroxy-tert-butylbenzophenone (para isomer)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Complex [label="+ AlCl₃"]; AlCl3 -> Complex; Complex -> Acylium [label="Dissociation"]; Acylium -> Ortho_Attack [label="Intra/Intermolecular"]; Acylium -> Para_Attack [label="Intra/Intermolecular"]; Ortho_Attack -> Ortho_Intermediate; Para_Attack -> Para_Intermediate; Ortho_Intermediate -> Product [label="Rearomatization & Hydrolysis"]; Para_Intermediate -> Byproduct [label="Rearomatization & Hydrolysis"]; Product -> Hydrolysis [style=invis]; Byproduct -> Hydrolysis [style=invis];

} "Fries Rearrangement Mechanism for 5-tert-butyl-2-hydroxybenzophenone"

Directing the Reaction: The Battle of Ortho vs. Para

The Fries rearrangement is ortho, para-selective. The regioselectivity is primarily influenced by the reaction temperature and the choice of solvent.[1]

  • Low Temperatures: Generally favor the formation of the para isomer. This is often considered the product of kinetic control.

  • High Temperatures: Typically lead to a higher proportion of the ortho isomer, which is the thermodynamically more stable product due to the formation of a chelate between the Lewis acid, the hydroxyl group, and the carbonyl oxygen.

For the synthesis of 5-tert-butyl-2-hydroxybenzophenone, the desired product is the ortho isomer. The bulky tert-butyl group at the para position of the starting phenol sterically hinders para-acylation, thus favoring the formation of the ortho-acylated product.

Experimental Protocol: Synthesis of 5-tert-butyl-2-hydroxybenzophenone

This section provides a detailed, step-by-step methodology for the synthesis of 5-tert-butyl-2-hydroxybenzophenone, which is adapted from established procedures for the Fries rearrangement of substituted phenolic esters.

Step 1: Synthesis of the Starting Material - 4-tert-butylphenyl benzoate

The synthesis begins with the esterification of 4-tert-butylphenol with benzoyl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-tert-butylphenol150.2215.0 g0.1
Benzoyl chloride140.5714.8 g (12.5 mL)0.105
Pyridine79.108.7 g (8.9 mL)0.11
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.0 g (0.1 mol) of 4-tert-butylphenol in 150 mL of dichloromethane.

  • Add 8.7 g (0.11 mol) of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 14.8 g (0.105 mol) of benzoyl chloride dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylphenyl benzoate. The product can be purified by recrystallization from ethanol if necessary.

Step 2: The Fries Rearrangement to 5-tert-butyl-2-hydroxybenzophenone

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-tert-butylphenyl benzoate254.3212.7 g0.05
Anhydrous Aluminum Chloride (AlCl₃)133.3413.3 g0.1
Nitrobenzene123.11100 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 100 mL of nitrobenzene and 13.3 g (0.1 mol) of anhydrous aluminum chloride.

  • Stir the mixture until the AlCl₃ is well suspended.

  • Slowly add 12.7 g (0.05 mol) of 4-tert-butylphenyl benzoate to the suspension.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl.

  • The nitrobenzene can be removed by steam distillation.

  • The solid product is then collected by filtration, washed with cold water, and dried.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or methanol to afford pure 5-tert-butyl-2-hydroxybenzophenone.

Data and Characterization

The identity and purity of the synthesized 5-tert-butyl-2-hydroxybenzophenone should be confirmed by standard analytical techniques.

Expected Characterization Data:

PropertyValue
Molecular FormulaC₁₇H₁₈O₂
Molecular Weight254.32 g/mol
AppearancePale yellow solid
Melting Point62-64 °C

Causality and Experimental Insights

  • Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively promotes the rearrangement. A slight excess is used to ensure complete complexation with both the starting ester and the product.

  • Solvent Selection: Nitrobenzene is a common solvent for Fries rearrangements as it can dissolve the aluminum chloride complex and withstand the required reaction temperatures. However, due to its toxicity, alternative high-boiling point solvents can be explored.

  • Temperature Control: The higher reaction temperature (120-130 °C) is crucial for favoring the formation of the thermodynamically more stable ortho isomer, 5-tert-butyl-2-hydroxybenzophenone.

  • Work-up Procedure: The acidic work-up is necessary to decompose the aluminum complexes and liberate the hydroxyl group of the product. Steam distillation is an effective method for removing the high-boiling nitrobenzene solvent.

Conclusion

The Fries rearrangement offers a reliable and efficient pathway for the synthesis of 5-tert-butyl-2-hydroxybenzophenone. By carefully controlling the reaction parameters, particularly the temperature and stoichiometry of the Lewis acid, a high yield of the desired ortho-isomer can be achieved. The bulky tert-butyl group plays a crucial role in directing the acylation to the ortho position. This guide provides a robust framework for researchers to successfully implement this important synthetic transformation in their work.

References

  • Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. (n.d.). ECS - The Electrochemical Society. Retrieved January 24, 2026, from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Hammett plot of the Fries rearrangement of phenyl (4-substituted benzoates). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 2-Hydroxy-4,6-di-tert-butylbenzophenone photoreactivity. (1980). Journal of the American Chemical Society, 102(13), 4478-4483.
  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). Molecules, 29(15), 3421.
  • Photo-Fries Rearrangement in Flow under Aqueous Micellar Conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. (2021). Journal of Organic Chemistry, 14(7).
  • Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)
  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. (2024). Advanced Journal of Chemistry, Section A, 7(3), 236-247.
  • Zinc(II) Complexes of Acetophenone and 5-Chloro-2-hydroxy-benzophenone Thiosemicarbazones. Synthesis, Characterization, and Nonlinear Optical Properties from Quantum Chemical Calculations. (2014). Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(8), 1170-1178.
  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (2024). Beilstein Journal of Organic Chemistry, 20, 223-230.
  • New Aspects of the Fries Rearrangement. (n.d.). Angewandte Chemie International Edition in English, 13(1), 77-78.

Sources

An In-Depth Technical Guide to the Physical Properties of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone, also known as 2-hydroxy-5-tert-butylbenzophenone, is a substituted benzophenone that plays a significant role in various scientific and industrial applications. Its chemical structure, featuring a hydroxyl group ortho to the carbonyl and a bulky tert-butyl group, imparts unique properties that make it a subject of interest in fields ranging from polymer science to medicinal chemistry. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and theoretical considerations, to aid researchers in its effective application and further development.

Chemical Identity and Structure

Proper identification of a chemical compound is fundamental to any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundNIST[1]
CAS Number 10425-05-5NIST[1]
Molecular Formula C₁₇H₁₈O₂NIST[1]
Molecular Weight 254.32 g/mol Cheméo[2]
InChI InChI=1S/C17H18O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3NIST[1]
InChIKey IAAWULFRQOKLJI-UHFFFAOYSA-NNIST[1]
SMILES CC(C)(C)c1ccc(O)c(C(=O)c2ccccc2)c1Cheméo[2]

The molecular structure consists of a benzophenone core with a hydroxyl (-OH) group at the 2-position and a tert-butyl [-C(CH₃)₃] group at the 5-position of one of the phenyl rings. This substitution pattern is critical to its function in many applications, particularly as a UV absorber, where the ortho-hydroxyl group is essential for its photostability.

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols and formulating products. The following table summarizes the key physical properties of this compound. It is important to note that while experimentally determined values are prioritized, some of the available data is based on computational models, which provide useful estimations in the absence of experimental verification.

PropertyValueMethodSource
Melting Point 510.78 K (237.63 °C)Calculated (Joback method)Cheméo[2]
Boiling Point 777.96 K (504.81 °C)Calculated (Joback method)Cheméo[2]
Water Solubility log₁₀WS = -4.29 (mol/L)Calculated (Crippen method)Cheméo[2]
Octanol/Water Partition Coefficient logP_oct/wat_ = 3.921Calculated (Crippen method)Cheméo[2]

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a scanned IR spectrum of this compound. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The broadness is due to hydrogen bonding.

  • C=O stretch: A strong absorption band around 1630-1680 cm⁻¹, characteristic of the benzophenone carbonyl group.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Benzophenones are well-known for their UV-absorbing properties. The UV-Vis spectrum is crucial for understanding its efficacy as a UV stabilizer. Substituted benzophenones typically exhibit absorption bands in the UVA and UVB regions of the electromagnetic spectrum (280-400 nm)[3]. The ortho-hydroxyl group plays a key role in the photoprotective mechanism by enabling rapid, reversible intramolecular proton transfer, which dissipates the absorbed UV energy as heat.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the highly shielded protons of the tert-butyl group. The tert-butyl group would appear as a sharp singlet integrating to nine protons, typically in the upfield region (around 1.3 ppm)[4]. The aromatic protons would appear as multiplets in the downfield region (typically 6.8-8.0 ppm). The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons, and the carbons of the tert-butyl group.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability and phase behavior of the compound.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion. A typical DSC experiment involves heating a small sample at a constant rate and measuring the heat flow required to maintain the sample at the same temperature as a reference. The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram[2][5].

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the decomposition temperature and thermal stability of the compound. The onset of mass loss in a TGA curve indicates the temperature at which the compound begins to decompose[6][7].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the determination of key physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with an aluminum lid.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (melting point) and the integrated peak area (enthalpy of fusion).

Causality Behind Experimental Choices: A controlled heating rate of 10 °C/min is a standard practice that allows for good resolution of thermal events without excessively long experiment times. The use of an inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg Sample encapsulate Seal in Al Pan weigh->encapsulate load Load Sample & Ref. encapsulate->load program Run Thermal Program (Heat at 10°C/min) load->program analyze Analyze Thermogram program->analyze determine Determine Melting Point & Enthalpy of Fusion analyze->determine

Workflow for Melting Point Determination by DSC.
UV-Vis Spectroscopic Analysis

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.

Instrumentation: A calibrated UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.

  • Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbances in the linear range of the instrument (typically 0.1 to 1.0).

  • Spectral Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorbance spectrum of each dilution over a wavelength range of 200-400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max_).

    • Using the Beer-Lambert law (A = εcl), plot absorbance versus concentration at λ_max_. The slope of the resulting line will be the molar absorptivity (ε).

Causality Behind Experimental Choices: Using a series of dilutions and plotting a calibration curve according to the Beer-Lambert law ensures that the determined molar absorptivity is accurate and that the measurements were taken within the linear dynamic range of the spectrophotometer.

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis stock Prepare Stock Solution dilute Perform Serial Dilutions stock->dilute blank Run Solvent Blank dilute->blank measure Record Spectra of Dilutions (200-400 nm) blank->measure lambda_max Identify λmax measure->lambda_max beer_lambert Plot Absorbance vs. Conc. lambda_max->beer_lambert molar_abs Calculate Molar Absorptivity (ε) beer_lambert->molar_abs

Workflow for UV-Vis Spectroscopic Analysis.
¹H and ¹³C NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse experiment.

    • Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical as it must dissolve the sample and provide a lock signal for the spectrometer. CDCl₃ is a common choice for many organic compounds. Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Workflow for NMR Spectroscopic Analysis.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While a combination of calculated and experimental data for related compounds has been presented, it is evident that a comprehensive experimental characterization of the pure compound is still needed to provide a complete and authoritative reference for the scientific community. The provided experimental protocols offer a robust framework for researchers to obtain this critical data, thereby enabling a deeper understanding and more effective utilization of this important chemical compound.

References

Sources

IUPAC name for (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 10425-05-5), a substituted hydroxybenzophenone of significant interest in synthetic and medicinal chemistry. This document details the compound's fundamental physicochemical and spectroscopic properties, offers a deep dive into its synthesis via the Fries rearrangement with mechanistic justifications, and explores its established and potential applications as a crucial synthetic intermediate in drug discovery. The guide is structured to provide researchers, chemists, and drug development professionals with both theoretical grounding and practical, field-proven insights into the handling and application of this versatile molecule.

Introduction: The Significance of Substituted Hydroxybenzophenones

Hydroxybenzophenones represent a cornerstone class of organic compounds, characterized by a benzophenone core functionalized with one or more hydroxyl groups. Their unique electronic and structural properties, including strong UV absorption and the capacity for intramolecular hydrogen bonding, have led to their widespread use as photostabilizers in polymers, cosmetics, and coatings.

Beyond materials science, this structural motif is a "privileged scaffold" in medicinal chemistry. The rigid diaryl ketone framework serves as a versatile template for presenting pharmacophoric elements in a defined three-dimensional space, leading to potent activity across a range of biological targets. Analogues have been investigated for their antitumor, antimicrobial, and antiviral activities[1].

Spotlight on this compound

This compound is a specific analogue that combines the core hydroxybenzophenone structure with a sterically demanding tert-butyl group. This substituent is not merely a passive addition; its significant bulk and electron-donating inductive effect profoundly influence the molecule's solubility, reactivity, and potential biological interactions. The tert-butyl group can enhance lipophilicity, a critical parameter for membrane permeability in drug candidates, and can provide steric shielding to modulate metabolic stability or enforce a specific binding conformation with a target protein.

This guide focuses on elucidating the essential technical details of this compound, from its fundamental properties to its synthesis and strategic importance as a building block for more complex bioactive molecules.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and spectral properties is a prerequisite for its effective use in research and development.

Core Physicochemical Data

The key identifying and physical properties of this compound are summarized below. These values, derived from experimental data and validated computational models, are essential for planning reactions, purification, and formulation.

PropertyValueUnitSource
CAS Registry Number 10425-05-5-NIST[2]
Molecular Formula C₁₇H₁₈O₂-NIST[2]
Molecular Weight 254.32 g/mol NIST[2]
Normal Melting Point (T_fus) 510.78K (237.63 °C)Cheméo (Joback Method)[3]
Normal Boiling Point (T_boil) 777.96K (504.81 °C)Cheméo (Joback Method)[3]
Octanol/Water Partition Coeff. (logP) 3.921-Cheméo (Crippen Method)[3]
Water Solubility (log₁₀WS) -4.29mol/LCheméo (Crippen Method)[3]
Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of key functional groups. The NIST spectral database confirms the presence of characteristic absorptions for this molecule.[2] Key expected peaks include a broad O-H stretch around 3000-3400 cm⁻¹ (indicative of the intramolecularly hydrogen-bonded phenol), a strong C=O stretch for the ketone at approximately 1630-1650 cm⁻¹, and multiple peaks in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm). The aromatic region (7.0-8.0 ppm) will contain signals for the eight aromatic protons, with splitting patterns dictated by their substitution. A downfield, exchangeable singlet for the phenolic -OH proton is also expected.

    • ¹³C NMR: The carbon spectrum will feature a quaternary carbonyl carbon signal around 200 ppm.[4] It will also show distinct signals for the tert-butyl quaternary carbon and methyl carbons, along with the full complement of aromatic carbon signals.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 254.32. Key fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl moiety and cleavage at the carbonyl group.

Synthesis and Mechanistic Insights: The Fries Rearrangement

The most direct and industrially relevant synthesis of 2-hydroxybenzophenones is the Fries Rearrangement , an organic reaction that converts a phenolic ester to a hydroxy aryl ketone.[5] This reaction is a powerful tool for C-C bond formation on an aromatic ring.

The Underlying Mechanism

The Fries Rearrangement is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or strong Brønsted acids.[5] The reaction proceeds through the generation of a key acylium ion intermediate.

Causality of Reagent Choice:

  • Lewis Acid (AlCl₃): Aluminum chloride is used in stoichiometric excess. This is a critical experimental choice. One equivalent of AlCl₃ coordinates to the carbonyl oxygen of the ester starting material, facilitating cleavage of the ester C-O bond. However, because the phenolic oxygen of the product is also Lewis basic, additional AlCl₃ is consumed by complexing with the product, preventing it from acting as a catalyst. Therefore, more than one equivalent is required for the reaction to proceed to completion.[5]

  • Temperature Control: The reaction temperature is a key parameter for controlling regioselectivity. Lower temperatures generally favor the formation of the para-isomer (thermodynamic control), while higher temperatures favor the ortho-isomer (kinetic control). For the synthesis of the target molecule, where the acyl group must add ortho to the hydroxyl group, higher temperatures are typically employed.[6]

Below is a diagram illustrating the generalized workflow and the core mechanistic steps of the reaction.

Fries_Rearrangement cluster_workflow Synthesis Workflow cluster_mechanism Core Mechanism Start 4-tert-Butylphenyl Benzoate (Starting Ester) Reaction Fries Rearrangement (AlCl₃, High Temp) Start->Reaction 1. Workup Acidic Workup (HCl aq.) Reaction->Workup 2. Purify Purification (Recrystallization) Workup->Purify 3. Product (5-Tert-butyl-2-hydroxyphenyl) (phenyl)methanone Purify->Product 4. Ester Ester-AlCl₃ Complex Acylium Acylium Ion Intermediate Ester->Acylium Cleavage Attack Electrophilic Aromatic Substitution (ortho-attack) Acylium->Attack Rearomatize Rearomatization Attack->Rearomatize Proton loss Final Product-AlCl₃ Complex Rearomatize->Final

Caption: Synthesis workflow and core mechanism of the Fries Rearrangement.

Self-Validating Synthesis Protocol

This protocol describes a representative lab-scale synthesis. A self-validating system is ensured by including in-process checks (TLC) and final characterization to confirm product identity and purity.

Materials:

  • 4-tert-Butylphenyl benzoate (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric Acid (HCl), chilled

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-tert-butylphenyl benzoate (1.0 eq) and nitrobenzene.

  • Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add anhydrous AlCl₃ (2.5 eq) in portions over 30 minutes. Rationale: The portion-wise addition controls the initial exotherm of the complexation.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 140-150 °C. Rationale: Higher temperature favors the desired ortho-rearrangement.

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been consumed (typically 2-4 hours).

  • Workup - Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. Rationale: This step hydrolyzes the aluminum complexes of the product and quenches the catalyst violently but controllably.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally brine. Rationale: The washes remove residual acid, unreacted phenols, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield this compound as a crystalline solid.

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and melting point analysis as described in Section 2.2.

Applications in Drug Discovery and Development

While this compound is not an end-product drug itself, it serves as a high-value intermediate for constructing more complex molecules with therapeutic potential. Modern drug discovery relies on robust synthetic pathways to generate libraries of compounds for screening and optimization.[7]

Precursor for Bioactive Scaffolds

The true value of this molecule lies in its dual functionality: the ketone and the phenol.

  • Ketone Handle: The benzophenone carbonyl can be readily converted into other functional groups. For example, it can be reduced to a secondary alcohol, which is a key structural motif in many drugs, or it can serve as an anchor point for building Schiff bases.

  • Phenol Handle: The hydroxyl group can be alkylated or acylated to fine-tune solubility and pharmacokinetic properties. It also directs further electrophilic substitution on the aromatic ring.

Related 2-hydroxybenzophenone precursors are used to synthesize Schiff base ligands, which form metal complexes that have been tested for antitumor and antimicrobial activities.[1] The workflow below illustrates its role as a strategic starting point.

Applications Start (5-Tert-butyl-2-hydroxyphenyl) (phenyl)methanone Deriv1 Schiff Base Formation (via Ketone) Start->Deriv1 + Primary Amine Deriv2 Phenolic Ether/Ester (via Hydroxyl) Start->Deriv2 + Alkyl/Acyl Halide Bioactive1 Metal Complexes (Antitumor/Antimicrobial) Deriv1->Bioactive1 + Metal Salt Bioactive2 Modulated Analogs (Improved PK/PD) Deriv2->Bioactive2 Further Synthesis

Caption: Role as a strategic intermediate in the synthesis of potential bioactive compounds.

Future Directions in Drug Development

The application of model-based meta-analysis (MBMA) in drug development highlights the need for diverse and well-characterized small molecules to benchmark new candidates and explore structure-activity relationships.[8][9] Intermediates like this compound are critical for building the chemical libraries needed for such quantitative analyses. Future research could focus on using this building block to develop novel inhibitors of enzymes where a rigid, lipophilic scaffold is advantageous for binding in hydrophobic pockets.

Conclusion

This compound is more than a chemical entry in a catalog; it is a versatile and powerful synthetic intermediate. Its preparation via the mechanistically elegant Fries rearrangement is a robust and scalable process. The compound's physicochemical properties are well-defined, allowing for its predictable use in subsequent synthetic transformations. For professionals in drug discovery and development, this molecule represents a valuable starting point for accessing novel chemical space and constructing sophisticated bioactive compounds, underscoring the foundational importance of fundamental organic synthesis in the quest for new therapeutics.

References

  • Cheméo. This compound (CAS 10425-05-5) Chemical and Physical Properties. [Link]

  • Zhou, J., et al. (2008). (5-Bromo-2-hydroxyphenyl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1873. National Center for Biotechnology Information. [Link]

  • NIST. This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • González, L., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(1), 1. MDPI. [Link]

  • Zhang, Z., et al. (2019). Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Organic & Biomolecular Chemistry, 17(4), 851-858. Royal Society of Chemistry. [Link]

  • Metsala, A., et al. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM, 712(1-3), 215-221.
  • Al-Amiery, A. A., et al. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 2(3), 224-231.
  • Sahin, S., et al. (2023). Electrochemical and in-situ spectroelectrochemical properties of novel (5-(tert-butyl)-2-((3,4-dicyanophenoxy)methyl)phenyl)methanolate substituted mononuclear metal phthalocyanines. Journal of Molecular Structure, 1276, 134769.
  • Badilescu, S., & Perreault, R. (1993). The Mechanism of Fries Rearrangement and Acylation. Revue Roumaine de Chimie, 38(9), 1079-84.
  • Hui-Min, C., et al. (2022). Applications of Model-Based Meta-Analysis in Drug Development. Pharmaceutical Research, 39(8), 1785-1798. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Hui-Min, C., et al. (2022). Applications of Model-Based Meta-Analysis in Drug Development. Pharmaceutical Research, 39(8), 1785-1798. PubMed. [Link]

  • YouTube. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). [Link]

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Thermochemical properties of 5-tert-butyl-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of 5-tert-butyl-2-hydroxybenzophenone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-tert-butyl-2-hydroxybenzophenone belongs to the benzophenone class of compounds, widely utilized as UV stabilizers and synthetic intermediates. A comprehensive understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and guaranteeing the stability of final formulations, particularly in pharmaceutical applications. This guide provides a robust framework for the experimental determination and theoretical consideration of its key thermochemical parameters, including enthalpy of formation, combustion, phase transitions, and thermal stability. In the absence of published experimental data for this specific molecule, this document serves as a detailed methodological guide, empowering researchers to generate reliable data through established, field-proven techniques.

Introduction: The "Why" Behind the Heat

5-tert-butyl-2-hydroxybenzophenone is a substituted aromatic ketone, a structural motif of significant interest in medicinal chemistry and materials science. Its phenolic and benzophenone moieties suggest potential applications as a UV absorber, antioxidant, or a precursor for more complex molecules. For any of these applications to be realized safely and efficiently, a thorough characterization of its energetic properties is not merely academic—it is a prerequisite for scalable and controllable chemical processes.

In drug development, for instance, thermodynamic data governs everything from synthesis to storage.[1][2] The enthalpy of formation provides a fundamental measure of molecular stability.[3] Enthalpies of phase transitions are critical for designing crystallization and purification processes, while a compound's heat capacity is essential for engineering thermal management during manufacturing.[4] Furthermore, understanding the thermal decomposition pathway is a non-negotiable aspect of safety and hazard analysis.[5] This guide provides the essential theoretical underpinnings and detailed experimental protocols to empower researchers to fully characterize this—and similar—compounds.

Core Thermochemical Properties: A Conceptual Framework

Before delving into experimental design, it is crucial to define the primary thermochemical properties of interest. These parameters form the basis of a compound's thermodynamic profile.

  • Standard Enthalpy of Formation (ΔfH°) : This is the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable standard states (e.g., C as graphite, H₂ as gas, O₂ as gas).[6] It is the single most important metric for thermodynamic stability. A highly negative value indicates a stable compound relative to its elements.

  • Standard Enthalpy of Combustion (ΔcH°) : This represents the heat released when one mole of a substance is completely burned in excess oxygen under standard conditions.[3] It is an experimentally accessible quantity that, through Hess's Law, provides a direct route to calculating the enthalpy of formation.

  • Enthalpies of Phase Transition :

    • Enthalpy of Fusion (ΔfusH°) : The heat absorbed to convert one mole of a solid to a liquid at its melting point.

    • Enthalpy of Sublimation (ΔsubH°) : The heat absorbed to convert one mole of a solid directly to a gas. This is particularly important for purification and for understanding solid-state stability.[7]

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree Kelvin at constant pressure.[8] It is a temperature-dependent property crucial for any process involving heat transfer.

  • Thermal Stability : This is not a single value but a profile, typically determined by thermogravimetric analysis (TGA), which identifies the temperature at which a compound begins to decompose.[9]

Experimental Determination: From Theory to Practice

The following sections outline the gold-standard experimental techniques for determining the thermochemical properties of a solid organic compound like 5-tert-butyl-2-hydroxybenzophenone. The protocols are designed to be self-validating systems, incorporating calibration and verification steps to ensure data integrity.

Enthalpy of Combustion and Formation via Oxygen Bomb Calorimetry

The cornerstone for determining the standard enthalpy of formation of an organic compound is the measurement of its enthalpy of combustion.[10] This is achieved with high precision using an isoperibol or adiabatic oxygen bomb calorimeter.

Causality Behind the Method: The experiment is designed to create a closed thermodynamic system where a known mass of the sample undergoes complete combustion. The heat released by this exothermic reaction is absorbed by the surrounding water and the calorimeter hardware (the "bomb" and bucket). By measuring the precise temperature rise of this system and knowing its total heat capacity, the heat of combustion can be calculated.[11][12]

  • System Calibration:

    • Rationale: The heat capacity (Ccal) of the entire calorimeter system (bomb, water, stirrer, etc.) must be precisely known. This is determined by combusting a certified standard, typically benzoic acid, for which the heat of combustion is known with high accuracy.[13]

    • Procedure: i. A pellet of benzoic acid (approx. 1.0 g, weighed to ±0.1 mg) is placed in the crucible inside the bomb. ii. A fuse wire (e.g., nickel-chromium) of known length and mass is attached to the electrodes, touching the pellet. iii. A small, known volume of distilled water (typically 1 mL) is added to the bomb to ensure all combustion products are in their standard state (e.g., nitric and sulfuric acids are formed in solution). iv. The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. v. The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium. vi. The sample is ignited. The temperature is recorded at precise intervals until a stable final temperature is reached. vii. The heat capacity is calculated using the formula: Ccal = (ΔUbenzoic acid × mbenzoic acid + ΔUwire × mwire) / ΔT[13] viii. This calibration is repeated multiple times to ensure reproducibility.

  • Sample Measurement:

    • Rationale: The same procedure is followed with the unknown sample to measure its heat of combustion.

    • Procedure: i. A pellet of 5-tert-butyl-2-hydroxybenzophenone (approx. 0.8-1.0 g, weighed to ±0.1 mg) is prepared. ii. The procedure from steps 1(ii) to 1(vi) is repeated with the sample. iii. The total heat released (qtotal) is calculated: qtotal = Ccal × ΔT. iv. The heat from the combustion of the fuse wire is subtracted to find the heat released by the sample (qsample). v. The internal energy of combustion (ΔUc) is calculated in kJ/mol.

  • Data Correction and Calculation of Enthalpy:

    • Rationale: The experiment measures the change in internal energy (ΔU) because it occurs at constant volume. This must be converted to the change in enthalpy (ΔH), which is the standard measure. Corrections are also made for the formation of nitric acid from trace nitrogen in the air.

    • Procedure: i. The bomb washings are titrated with a standard base to determine the amount of nitric acid formed. The heat of formation of nitric acid is subtracted from qsample. ii. The enthalpy of combustion (ΔcH°) is calculated from the internal energy of combustion (ΔcU°) using the equation: ΔcH° = ΔcU° + ΔngasRT[13] where Δngas is the change in the number of moles of gas in the balanced combustion reaction. iii. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the balanced combustion equation: C₁₇H₁₈O₂ (s) + 21 O₂ (g) → 17 CO₂ (g) + 9 H₂O (l) ΔcH° = [17 × ΔfH°(CO₂ (g)) + 9 × ΔfH°(H₂O (l))] - [ΔfH°(C₁₇H₁₈O₂ (s)) + 21 × ΔfH°(O₂ (g))]. The values for CO₂, H₂O, and O₂ are known standard values.

G cluster_prep Preparation & Calibration cluster_exp Experiment cluster_calc Calculation P1 Weigh Benzoic Acid Standard P2 Assemble Bomb (Fuse, Water) P1->P2 P3 Pressurize with O₂ P2->P3 P4 Equilibrate in Calorimeter P3->P4 E1 Ignite Sample P4->E1 E2 Record Temperature Rise (ΔT) E1->E2 C1 Calculate Calorimeter Heat Capacity (C_cal) E2->C1 C2 Repeat with Target Compound (5-tert-butyl-2-hydroxybenzophenone) C1->C2 C3 Calculate ΔcH° (Enthalpy of Combustion) C2->C3 C4 Apply Hess's Law C3->C4 C5 Determine ΔfH° (Enthalpy of Formation) C4->C5

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow associated with thermal transitions.[14][15] It is the primary method for determining melting points, enthalpies of fusion, and heat capacities.

Causality Behind the Method: A DSC instrument measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[16] When the sample undergoes a phase transition (like melting), it absorbs energy, creating a detectable difference in heat flow that can be integrated to determine the enthalpy of the transition. For heat capacity, the instrument measures the power required to maintain a specific heating rate, which is directly proportional to the sample's Cp.[8][17]

  • Instrument Calibration:

    • Rationale: The temperature and enthalpy scales of the DSC must be calibrated using certified standards with known melting points and enthalpies of fusion (e.g., indium, tin).

    • Procedure: Run the calibration standards under the same conditions planned for the sample analysis and adjust the instrument constants accordingly.

  • Enthalpy of Fusion Measurement:

    • Procedure: i. A small amount of 5-tert-butyl-2-hydroxybenzophenone (3-5 mg, weighed accurately) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference. ii. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. iii. The heat flow is recorded as a function of temperature. The melting process will appear as an endothermic peak. iv. The software integrates the area of the peak to yield the enthalpy of fusion (ΔfusH) in J/g, which is then converted to kJ/mol. The onset of the peak is taken as the melting temperature.

  • Heat Capacity (Cp) Measurement (Three-Step Method):

    • Rationale: This method provides high accuracy by correcting for instrumental baseline drift.

    • Procedure: i. Step 1 (Baseline): Run the DSC program with empty sample and reference pans to obtain the baseline heat flow. ii. Step 2 (Standard): Run the program with a sapphire standard (a material with a precisely known Cp) in the sample pan. iii. Step 3 (Sample): Run the program with the 5-tert-butyl-2-hydroxybenzophenone sample. iv. The Cp of the sample is calculated at any given temperature using the following equation, which compares the heat flow differences (DSC signal) and masses of the sample and standard: Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) × (mstandard / msample) × Cp,standard

G cluster_setup Setup & Calibration cluster_runs Experimental Runs (10°C/min) cluster_analysis Data Analysis S1 Calibrate DSC with Indium Standard S2 Prepare Sample in Hermetic Pan S1->S2 R1 1. Run with Empty Pans (Baseline) S2->R1 R2 2. Run with Sapphire Standard R1->R2 R3 3. Run with Sample R2->R3 A1 Subtract Baseline from Sample & Standard Data R3->A1 A2 Calculate Cp using Comparative Formula A1->A2 A3 Generate Cp vs. Temperature Plot A2->A3

Caption: Three-step workflow for determining heat capacity (Cp) via DSC.

Data Summary and Interpretation

Once experimentally determined, the thermochemical data should be compiled for easy reference and comparison.

Table 1: Summary of Thermochemical Properties for 5-tert-butyl-2-hydroxybenzophenone

PropertySymbolExperimental ValueUnitsMethod Used
Standard Enthalpy of Formation (298.15 K)ΔfH°[User Data]kJ/molOxygen Bomb Calorimetry
Standard Enthalpy of Combustion (298.15 K)ΔcH°[User Data]kJ/molOxygen Bomb Calorimetry
Melting Temperature (Onset)Tm[User Data]°C or KDifferential Scanning Calorimetry (DSC)
Enthalpy of FusionΔfusH°[User Data]kJ/molDifferential Scanning Calorimetry (DSC)
Heat Capacity (Solid, 298.15 K)Cp(s)[User Data]J/(mol·K)Differential Scanning Calorimetry (DSC)
Decomposition Temperature (5% Mass Loss)Td,5%[User Data]°C or KThermogravimetric Analysis (TGA)

Theoretical Estimation Methods: A Complementary Approach

When experimental determination is not feasible due to time, cost, or material availability, theoretical methods can provide valuable estimates.

  • Group Contribution Methods: Techniques like Benson's Group Additivity estimate thermochemical properties by summing the contributions of individual molecular fragments.[6][18] While powerful, their accuracy depends on the availability of well-parameterized groups.

  • Quantum Chemical Calculations: High-level ab initio methods (e.g., G4 theory) can compute atomization energies, from which the enthalpy of formation can be derived with high accuracy, often approaching "chemical accuracy" (±4 kJ/mol).[6][10] These methods are computationally intensive but provide a powerful predictive tool.

Conclusion

References

  • Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery. Available at: [Link]

  • Verevkin, S. P., Emel’yanenko, V. N., Nagrimanov, R. N., & Solomonov, B. N. (2014). Solution calorimetry as a complementary tool for the determination of enthalpies of vaporization and sublimation of low volatile compounds. CORE. Available at: [Link]

  • Meyerriecks, W. (1999). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics. Available at: [Link]

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  • Šimon, P. (2004). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. ResearchGate. Available at: [Link]

  • Vitello, L. B., Miller, C., Zeller, M., & Balendiran, G. K. (2023). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scientific Research Publishing. Available at: [Link]

  • Lin, C.-H., et al. (2020). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. National Institutes of Health. Available at: [Link]

  • Vitello, L. B., et al. (2023). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Importance of Thermodynamics in Drug Designing. ResearchGate. Available at: [Link]

  • Samatov, A. A., et al. (2022). Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. MDPI. Available at: [Link]

  • Lin, C.-H., et al. (2020). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

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  • Unknown Author. (2018). APPLICATIONS OF THERMODYNAMICS TOWARD PHARMACEUTICAL PROBLEM SOLVING. ResearchGate. Available at: [Link]

  • Ghysels, A., et al. (2019). A Systematic Method to Estimate and Validate Enthalpies of Formation Using Error-Cancelling Balanced Reactions. ArXiv. Available at: [Link]

  • Dan, D. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. National Institutes of Health. Available at: [Link]

  • Chemistry For Everyone. (2023). How Do You Set Up A Bomb Calorimeter Correctly?. YouTube. Available at: [Link]

  • Labflow. (n.d.). Thermochemistry: Enthalpy of Combustion for Fuels. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. YouTube. Available at: [Link]

  • Simmie, J. M., & Parta, R. (2021). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. National Institutes of Health. Available at: [Link]

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  • Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Available at: [Link]

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Methodological & Application

Application Note: High-Confidence Identification of 5-tert-butyl-2-hydroxybenzophenone using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the robust analysis of 5-tert-butyl-2-hydroxybenzophenone, a common UV absorber and potential endocrine disruptor, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We detail a complete workflow, from sample preparation to data interpretation, designed for researchers, quality control scientists, and professionals in drug development and materials science. The described protocol offers high sensitivity and specificity, critical for regulatory compliance and safety assessments. A thorough examination of the mass spectral fragmentation of the target analyte is provided, supported by established principles of mass spectrometry and data from structurally analogous compounds.

Introduction: The Analytical Imperative for 5-tert-butyl-2-hydroxybenzophenone

5-tert-butyl-2-hydroxybenzophenone is a derivative of benzophenone, a class of compounds widely employed as UV stabilizers in plastics, cosmetics, and other consumer products to prevent photodegradation. Its chemical structure, featuring a phenolic hydroxyl group and a bulky tert-butyl substituent, imparts effective UV absorbing properties. However, concerns regarding the potential endocrine-disrupting activities of benzophenone derivatives necessitate sensitive and reliable analytical methods for their detection and quantification in various matrices.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile compounds like 5-tert-butyl-2-hydroxybenzophenone.[3] The high chromatographic resolution of GC combined with the definitive structural information from MS provides unparalleled analytical confidence. This guide explains the causality behind the chosen analytical parameters, ensuring a self-validating and robust protocol.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₁₇H₁₈O₂NIST[4]
Molecular Weight 254.32 g/mol NIST[4]
CAS Number 10425-05-5NIST[4]
Appearance White to off-white crystalline powder(General knowledge)
Boiling Point Not readily available, but expected to be > 250 °C(General knowledge)
Solubility Soluble in organic solvents like methanol, acetonitrile, toluene(General knowledge)

Experimental Workflow and Protocol

The following sections provide a detailed, step-by-step methodology for the GC-MS analysis of 5-tert-butyl-2-hydroxybenzophenone.

Materials and Reagents
  • Analyte Standard: 5-tert-butyl-2-hydroxybenzophenone (≥98% purity)

  • Solvents: HPLC-grade methanol, acetonitrile, and toluene

  • Gases: Helium (carrier gas, 99.999% purity)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

Sample Preparation: A Critical First Step

The choice of sample preparation technique is matrix-dependent. For illustrative purposes, a protocol for extracting the analyte from a plastic matrix is provided.

Protocol: Extraction from a Polymer Matrix

  • Sample Comminution: Cryogenically grind the polymer sample to a fine powder to maximize surface area for extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 1 g of the powdered sample into a glass extraction thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 150 mL of toluene to the boiling flask.

    • Extract for 6 hours at a cycle rate of 4-5 cycles per hour.

  • Concentration:

    • After extraction, allow the solvent to cool.

    • Reduce the solvent volume to approximately 1 mL using a rotary evaporator under reduced pressure at 40°C.

    • Transfer the concentrated extract to a 2 mL volumetric flask and bring to volume with toluene.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.

Rationale: Toluene is an effective solvent for many polymers and the target analyte. Soxhlet extraction is a rigorous and well-established technique for exhaustive extraction from solid matrices.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

GC Parameter Setting Rationale
Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane stationary phase provides excellent selectivity for a wide range of semi-volatile organic compounds.
Inlet Temperature 280 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides optimal chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minA temperature ramp allows for good separation from other potential matrix components.
Transfer Line Temp. 290 °CPrevents condensation of the analyte between the GC and MS.[5]
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVA standard energy that provides consistent and extensive fragmentation.[6]
Source Temperature 230 °CBalances efficient ionization with minimal thermal degradation.[5]
Mass Range m/z 40-450A wide enough range to capture the molecular ion and all significant fragment ions.
Scan Mode Full ScanAllows for the collection of complete mass spectra for identification.

Results and Discussion: Interpreting the Data

Expected Chromatographic Performance

Under the specified GC conditions, 5-tert-butyl-2-hydroxybenzophenone is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible, serving as a key identifier. While an exact retention time is method-dependent, it is anticipated to be in the mid-to-late region of the chromatogram due to its molecular weight and boiling point.

Mass Spectral Fragmentation Analysis

The electron ionization mass spectrum of 5-tert-butyl-2-hydroxybenzophenone is predicted to exhibit a characteristic fragmentation pattern. The molecular ion (M⁺˙) at m/z 254 should be observable. The fragmentation is primarily driven by the stability of the resulting ions and neutral losses.

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺˙) at m/z 254: The presence of the intact molecular ion is crucial for confirming the molecular weight.

  • Loss of a Methyl Radical (•CH₃) to yield m/z 239: This is a very common fragmentation pathway for compounds containing a tert-butyl group, leading to the formation of a stable tertiary carbocation. This is often the base peak.

  • Loss of the Phenyl Group (•C₆H₅) to yield m/z 177: Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring.

  • Formation of the Benzoyl Cation (C₆H₅CO⁺) at m/z 105: A characteristic fragment for benzophenone-type structures.

  • Formation of the Phenyl Cation (C₆H₅⁺) at m/z 77: Resulting from the further fragmentation of the benzoyl cation by loss of carbon monoxide (CO).

Table of Predicted Key Fragment Ions:

m/zProposed FragmentComments
254[C₁₇H₁₈O₂]⁺˙Molecular Ion (M⁺˙)
239[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group. Likely the base peak.
177[M - C₆H₅]⁺Loss of the unsubstituted phenyl group.
105[C₆H₅CO]⁺Benzoyl cation.
77[C₆H₅]⁺Phenyl cation.

Visualizing the Workflow and Fragmentation

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Polymer Sample Grinding Cryogenic Grinding Sample->Grinding Extraction Soxhlet Extraction (Toluene) Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration Filtration PTFE Syringe Filter Concentration->Filtration GC_Vial GC Vial Filtration->GC_Vial GC_MS GC-MS System GC_Vial->GC_MS Data Raw Data GC_MS->Data Interpretation Peak Identification & Fragmentation Analysis Data->Interpretation Report Final Report Interpretation->Report

Caption: GC-MS analysis workflow for 5-tert-butyl-2-hydroxybenzophenone.

Predicted Fragmentation Pathway Diagram

Fragmentation_Pathway M m/z 254 (Molecular Ion) F239 m/z 239 M->F239 - •CH₃ F177 m/z 177 M->F177 - •C₆H₅ F105 m/z 105 M->F105 - •C₁₁H₁₅O F77 m/z 77 F105->F77 - CO

Caption: Predicted EI fragmentation of 5-tert-butyl-2-hydroxybenzophenone.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 5-tert-butyl-2-hydroxybenzophenone by GC-MS. The methodologies described are designed to be robust and reliable, ensuring high-confidence identification of the analyte. The elucidated fragmentation pathway serves as a valuable guide for data interpretation. By understanding the rationale behind the experimental choices, researchers can adapt and validate this method for various sample matrices, contributing to improved safety and quality control in their respective fields.

References

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Application Notes and Protocols for (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone as a Photostabilizer for Plastics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Combating the Invisible Threat of Photodegradation

Polymers, the versatile workhorses of modern materials science, are susceptible to an invisible yet relentless adversary: ultraviolet (UV) radiation. Exposure to sunlight initiates a cascade of chemical reactions within the polymer matrix, leading to photo-oxidative degradation.[1][2] This process breaks down polymer chains, reduces molecular weight, and generates free radicals, culminating in a catastrophic loss of material integrity.[2] The visible manifestations of this damage are familiar: discoloration (yellowing), loss of gloss, surface cracking, and embrittlement, which ultimately lead to mechanical failure.[1] To preserve the aesthetic and functional lifespan of plastic products, particularly those intended for outdoor use, the incorporation of photostabilizers is essential.[1][3]

This guide focuses on a highly effective class of UV absorbers: 2-hydroxybenzophenones, with a specific emphasis on (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone . This compound, belonging to the benzophenone family of UV absorbers, provides robust protection to a wide range of polymers, including polyolefins (polyethylene, polypropylene), PVC, and polyesters.[2][3] These application notes will provide researchers, scientists, and formulation chemists with a comprehensive understanding of its mechanism, practical application protocols, and robust methods for performance validation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a stabilizer is paramount for its effective incorporation and performance within a polymer matrix.

PropertyValueUnitSource
Chemical Formula C₁₇H₁₈O₂-[4]
Molecular Weight 254.32 g/mol [4]
CAS Number 10425-05-5-[4]
Appearance Light yellow powder-N/A
Melting Point (T_fus_) 510.78K[1]
Boiling Point (T_boil_) 777.96K[1]
UV Absorption Range 260 - 350nm[2]

Mechanism of Photostabilization: An Intramolecular Energy Conversion Engine

The efficacy of this compound lies in its remarkable ability to absorb harmful UV radiation and dissipate it as harmless thermal energy.[3][5] This process is cyclical and highly efficient, allowing a single molecule of the stabilizer to protect the polymer over long periods. The key to this mechanism is a reversible intramolecular process known as keto-enol tautomerism , facilitated by the ortho-hydroxyl group relative to the carbonyl.[6][7][8]

  • Ground State (Enol Form): In its stable ground state, the molecule exists predominantly in the enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

  • UV Absorption & Excitation: Upon absorbing a photon of UV radiation, the molecule is promoted to an excited singlet state.

  • Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, the proton from the hydroxyl group rapidly transfers to the carbonyl oxygen. This ultrafast, radiationless process forms an unstable keto tautomer.

  • Energy Dissipation: The excited keto tautomer quickly returns to its ground state through vibrational relaxation, releasing the absorbed energy as heat.

  • Reversion to Ground State: A reverse proton transfer occurs, regenerating the original, stable enol form of the molecule, ready to absorb another UV photon.

This entire cycle occurs within picoseconds, effectively functioning as a molecular-level "energy sink" that prevents the high-energy UV radiation from ever reaching and damaging the polymer chains.

Photostabilization_Mechanism cluster_ground Ground State cluster_excited Excited State enol_ground Enol Form (Stable) enol_excited Excited Enol enol_ground->enol_excited UV Photon (hν) Absorption keto_excited Excited Keto enol_excited->keto_excited Ultrafast Proton Transfer (ESIPT) keto_excited->enol_ground Heat Dissipation & Reverse Proton Transfer Workflow_Validation cluster_prep Phase 1: Sample Preparation cluster_test Phase 2: Accelerated Testing cluster_analysis Phase 3: Performance Analysis A1 Dry Blend (PP + UVA + AO) A2 Melt Compounding (Extrusion) A1->A2 A3 Specimen Molding (Plaques) A2->A3 B1 Initial Property Measurement (T=0) A3->B1 B2 Xenon-Arc Weathering (ASTM G155) B1->B2 B3 Periodic Removal of Samples B2->B3 B3->B2 Continue Exposure C1 Physical Testing (Color, Gloss, Mechanical) B3->C1 C2 Chemical Testing (FTIR Carbonyl Index) B3->C2 C3 Data Evaluation (Stabilized vs. Control) C1->C3 C2->C3

Caption: Experimental workflow for evaluating UV stabilizer performance.

Trustworthiness and Critical Considerations

  • Compatibility and Solubility: this compound exhibits good compatibility with polyolefins. [3]However, exceeding the solubility limit can lead to "blooming" or migration of the stabilizer to the surface, reducing its effectiveness and affecting surface appearance.

  • Leaching: As a non-covalently bonded additive, there is potential for the UV stabilizer to leach from the plastic matrix over time, particularly when in contact with solvents or in aqueous environments. [6][9]This is a critical consideration for applications such as food packaging, medical devices, and children's toys. The rate of leaching is influenced by the polymer type, environmental conditions, and the molecular weight of the stabilizer. [10][11]* Synergism: The performance of UV absorbers is often significantly enhanced when used in combination with other types of stabilizers, particularly Hindered Amine Light Stabilizers (HALS). [2]UV absorbers act as a primary screen, while HALS function as radical scavengers, neutralizing any free radicals that may still form. This synergistic approach provides comprehensive protection against photodegradation.

Conclusion

This compound is a robust and effective photostabilizer for a wide range of plastics. Its mechanism of action, based on the efficient and rapid dissipation of UV energy as heat, provides long-lasting protection against the deleterious effects of sunlight. By following structured protocols for incorporation and evaluation, researchers and developers can reliably quantify its performance and optimize formulations to extend the service life and maintain the integrity of polymer products. The self-validating nature of these protocols, which rely on direct comparison to unstabilized controls under standardized, accelerated conditions, ensures trustworthy and actionable results for material development and quality assurance.

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  • Equitech. (n.d.). Yellowness Index Measurement in Plastics Processing. Retrieved from [Link]

Sources

Application Notes and Protocols for the Incorporation of 5-tert-butyl-2-hydroxybenzophenone into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Polymer Durability Against Photodegradation

Polymers are integral to a vast array of applications, from everyday packaging to advanced drug delivery systems. However, their long-term performance is often compromised by photodegradation, a process initiated by exposure to ultraviolet (UV) radiation, leading to undesirable changes in the material's chemical and physical properties. To counteract this, UV absorbers are incorporated into polymer matrices. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of 5-tert-butyl-2-hydroxybenzophenone, a potent UV absorber, into various polymer systems.

Physicochemical Properties of 5-tert-butyl-2-hydroxybenzophenone

Understanding the fundamental properties of 5-tert-butyl-2-hydroxybenzophenone is crucial for its successful application.

PropertyValueSource
Chemical Name (5-tert-butyl-2-hydroxyphenyl)(phenyl)methanone
CAS Number 10425-05-5
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.32 g/mol
Predicted Melting Point 237.63 °C (510.78 K)
Predicted Boiling Point 504.81 °C (777.96 K)

Mechanism of UV Protection: The Role of Excited-State Intramolecular Proton Transfer (ESIPT)

2-hydroxybenzophenone derivatives, including 5-tert-butyl-2-hydroxybenzophenone, function as UV absorbers through a highly efficient photoprotective mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).

ESIPT Ground_State Ground State (Enol Form) - Intramolecular H-bond Excited_State_Enol Excited State (Enol) - Absorbs UV photon Ground_State->Excited_State_Enol UV Absorption (hν) Excited_State_Keto Excited State (Keto) - Tautomerization Excited_State_Enol->Excited_State_Keto ESIPT (fast) Excited_State_Keto->Ground_State Non-radiative decay Heat_Dissipation Harmless Heat Excited_State_Keto->Heat_Dissipation Vibrational Relaxation Ground_State_Keto Ground State (Keto Form) - Unstable

Caption: Mechanism of UV absorption by 5-tert-butyl-2-hydroxybenzophenone.

Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. In this excited state, a proton from the hydroxyl group is rapidly transferred to the carbonyl oxygen. This tautomerization allows the molecule to dissipate the absorbed energy as harmless heat through vibrational relaxation as it returns to its ground state, ready to absorb another UV photon. This cyclical process provides long-lasting protection to the polymer matrix without the additive itself being consumed.

Methods of Incorporation

The choice of incorporation method depends on the polymer type, the desired final product form (e.g., film, molded part), and the available processing equipment.

Melt Blending

Melt blending is a common technique for incorporating additives into thermoplastic polymers such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC).

Principle: The polymer and additive are mixed in the molten state, ensuring a homogeneous dispersion of the UV absorber throughout the polymer matrix.

Causality Behind Experimental Choices:

  • Drying: Polymers like polyethylene terephthalate (PET) are susceptible to hydrolysis at high temperatures. Drying is essential to prevent degradation of the polymer backbone during melt processing.

  • Temperature Profile: The processing temperature must be high enough to ensure the polymer is fully molten and has a low enough viscosity for thorough mixing. However, it must remain below the decomposition temperature of both the polymer and the 5-tert-butyl-2-hydroxybenzophenone to prevent degradation and loss of functionality. The predicted boiling point of the additive is high, suggesting good thermal stability, but a preliminary thermogravimetric analysis (TGA) is recommended for optimization.

  • Mixing Time and Speed: These parameters are crucial for achieving a homogeneous dispersion. Insufficient mixing can lead to localized areas of high and low UV absorber concentration, compromising the overall protection.

Protocol for Melt Blending using a Twin-Screw Extruder:

  • Material Preparation:

    • Dry the polymer pellets according to the manufacturer's recommendations.

    • Accurately weigh the 5-tert-butyl-2-hydroxybenzophenone to achieve the desired loading concentration (typically 0.1-2.0% by weight).[1]

  • Pre-blending: Dry blend the polymer pellets and the UV absorber powder in a bag or a tumble blender for at least 15 minutes to ensure a uniform feed.

  • Extruder Setup:

    • Set the temperature profile of the twin-screw extruder. A typical starting point for polyethylene is a gradient from 160°C at the feed zone to 200°C at the die. Adjust as necessary based on the specific polymer's processing window.

    • Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure good mixing without excessive shear heating.

  • Compounding:

    • Feed the pre-blended material into the extruder's main hopper.

    • Monitor the extruder's torque and melt pressure to ensure stable processing.

  • Pelletization:

    • The extrudate is typically cooled in a water bath and then pelletized.

    • Dry the resulting pellets thoroughly before subsequent processing (e.g., injection molding, film extrusion).

MeltBlending Start Start Dry Dry Polymer & Additive Start->Dry PreBlend Pre-blend Polymer & Additive Dry->PreBlend Extrude Melt Extrusion PreBlend->Extrude Cool Cooling (Water Bath) Extrude->Cool Pelletize Pelletization Cool->Pelletize End End: Stabilized Pellets Pelletize->End

Caption: Workflow for incorporating UV absorbers via melt blending.

Solution Casting

Solution casting is a versatile method for producing thin polymer films with excellent optical clarity. It is particularly suitable for polymers that are soluble in common organic solvents.

Principle: The polymer and the UV absorber are dissolved in a common solvent, and the resulting solution is cast onto a flat surface. The solvent is then evaporated, leaving a solid polymer film with the additive dispersed within it.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve both the polymer and the 5-tert-butyl-2-hydroxybenzophenone to form a true solution. The polarity of the solvent plays a key role. A solvent with a boiling point that is not too high is preferred to facilitate evaporation without requiring excessive heat, which could damage the polymer or the additive.

  • Concentration: The polymer concentration in the solution determines the viscosity, which in turn affects the ease of casting and the final film thickness.

  • Drying Conditions: The rate of solvent evaporation influences the film's morphology and surface finish. Slow, controlled evaporation at a slightly elevated temperature generally yields more uniform, defect-free films.

Protocol for Solution Casting of a PVC Film:

  • Solution Preparation:

    • In a well-ventilated fume hood, dissolve PVC resin in a suitable solvent such as tetrahydrofuran (THF) or cyclohexanone to a concentration of 10-20% (w/v).

    • In a separate container, dissolve the 5-tert-butyl-2-hydroxybenzophenone in a small amount of the same solvent.

    • Add the dissolved UV absorber to the polymer solution and stir until a homogeneous mixture is obtained. The typical loading of the UV absorber is 0.5-2.0 phr (parts per hundred resin).

  • Casting:

    • Pour the solution onto a clean, level glass plate or a petri dish.

    • Use a casting knife or a doctor blade to spread the solution to a uniform thickness.

  • Drying:

    • Cover the casting surface with a watch glass or a similar object to slow down the initial rate of solvent evaporation and prevent the formation of a skin.

    • Allow the solvent to evaporate at room temperature for several hours.

    • Transfer the cast film to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-60°C) until all the solvent is removed.

  • Film Removal:

    • Carefully peel the dry film from the casting surface.

SolutionCasting Start Start Dissolve Dissolve Polymer & Additive in a Common Solvent Start->Dissolve Cast Cast Solution onto a Flat Surface Dissolve->Cast Evaporate Controlled Solvent Evaporation Cast->Evaporate Dry Final Drying in Vacuum Oven Evaporate->Dry End End: Stabilized Film Dry->End

Caption: Workflow for incorporating UV absorbers via solution casting.

Validation and Quality Control

To ensure the effectiveness and long-term stability of the incorporated 5-tert-butyl-2-hydroxybenzophenone, several validation and quality control tests should be performed.

Leaching/Migration Testing

Leaching of additives from a polymer matrix is a significant concern, as it can reduce the long-term effectiveness of the UV protection and may have regulatory implications, especially for food contact materials and medical devices.

Protocol for Leaching Test (based on ASTM D4754):

This protocol provides a general guideline for a liquid extraction test. The specific conditions (e.g., extracting liquid, temperature, duration) should be chosen to simulate the end-use environment of the polymer product.

  • Sample Preparation: Prepare samples of the stabilized polymer in a form with a high surface area-to-volume ratio, such as thin films or small pellets.

  • Extraction:

    • Place a known weight of the polymer sample into a glass vial.

    • Add a specific volume of the extracting liquid (e.g., water, ethanol, or a food simulant).

    • Seal the vial and place it in a temperature-controlled environment (e.g., an oven or a water bath).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the extracting liquid.

  • Analysis: Analyze the concentration of 5-tert-butyl-2-hydroxybenzophenone in the withdrawn aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Interpretation: Plot the concentration of the leached additive as a function of time to determine the migration kinetics.

Accelerated Weathering

Accelerated weathering tests are used to simulate the long-term effects of outdoor exposure in a much shorter timeframe. These tests expose the polymer samples to controlled cycles of UV radiation, temperature, and humidity.

Protocol for Accelerated Weathering (based on ASTM G154):

  • Sample Preparation: Prepare standardized test specimens of the stabilized and unstabilized (control) polymer.

  • Exposure: Place the specimens in an accelerated weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 lamps to simulate sunlight).

  • Test Cycles: Program the chamber to run a specific cycle of UV exposure and condensation to simulate day/night cycles. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.[2]

  • Evaluation: Periodically remove the specimens and evaluate changes in their properties, such as:

    • Color Change: Measure the change in color using a spectrophotometer (Delta E).

    • Gloss: Measure the change in surface gloss using a gloss meter.

    • Mechanical Properties: Test for changes in tensile strength, elongation at break, and impact strength.

    • Chemical Changes: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups, which is an indicator of polymer degradation.

Conclusion

The successful incorporation of 5-tert-butyl-2-hydroxybenzophenone into polymer matrices is a critical step in enhancing their durability and extending their service life in applications where exposure to UV radiation is a concern. By understanding the underlying scientific principles and following well-defined protocols for incorporation and validation, researchers and developers can ensure the long-term performance and stability of their polymer-based products.

References

  • Equilibrium leaching of selected ultraviolet stabilizers from plastic products. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

  • This compound (CAS 10425-05-5). (n.d.). Chemeo. Retrieved January 23, 2026, from [Link]

  • ASTM D4754-18, Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell, ASTM International, West Conshohocken, PA, 2018,

  • ASTM G154-16, Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials, ASTM International, West Conshohocken, PA, 2016,

  • Process for preparing polymer bound UV stabilizers. (n.d.). Google Patents.
  • Transition of benzophenone UV-absorbers under UV light. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Thermal and Rheological Response to Ultraviolet Stabilizers Additive in Linear Low Density Polyethylene under Sever Environmental Conditions. (n.d.). Science Alert. Retrieved January 23, 2026, from [Link]

  • Effect of the Combination of a Benzophenone-Type Ultraviolet Absorber with Thermal Stabilizers on the Photodegradation of Poly(vinyl chloride). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. Retrieved January 23, 2026, from [Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024, April 29). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • ASTM G154: What is it, and when should you use it?. (n.d.). Forgeway. Retrieved January 23, 2026, from [Link]

  • Understanding ASTM G154: The Industry Standard for UV Weathering Tests. (2025, January 16). Sonacme. Retrieved January 23, 2026, from [Link]

  • Effects of UV Stabilizers on Polypropylene Outdoors. (2020, April 1). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. (n.d.). Ad-Vance Magnetics. Retrieved January 23, 2026, from [Link]

Sources

Application Note: Elucidating the Photoprotective Mechanism of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone via Advanced Spectroscopic and Computational Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Photostability and the Benzophenone Scaffold

In the realm of materials science and pharmaceutical development, the ability of a molecule to withstand exposure to ultraviolet (UV) radiation is paramount. Photodegradation can lead to loss of efficacy, alteration of physical properties, and the formation of potentially harmful byproducts. (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone, a member of the 2-hydroxybenzophenone class of compounds, is a highly effective UV absorber. Its efficacy stems from a sophisticated intramolecular mechanism that efficiently dissipates harmful UV energy as heat, thereby protecting the surrounding matrix. This application note provides a detailed exploration of this mechanism, underpinned by a suite of advanced spectroscopic and computational methodologies. We will delve into the causality behind the experimental choices and present robust protocols for the characterization of this and similar UV-absorbing molecules.

Core Mechanism: The Four-Level Photochemical Cycle of Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of this compound is primarily attributed to an ultrafast and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process occurs in molecules possessing both a proton-donating group (the hydroxyl group) and a proton-accepting group (the carbonyl group) in close proximity, facilitated by an intramolecular hydrogen bond.

Upon absorption of a UV photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). In this excited state, the electronic distribution of the molecule is significantly altered, leading to an increase in the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. This charge redistribution drives an extremely rapid transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer in its excited state (Keto S₁). This entire process occurs on a femtosecond to picosecond timescale.

The excited keto-tautomer then rapidly decays back to its ground state (Keto S₀) through non-radiative pathways, releasing the absorbed energy as heat. Following this, a reverse proton transfer occurs in the ground state, regenerating the original enol form of the molecule. This four-level photochemical cycle (Enol S₀ → Enol S₁ → Keto S₁ → Keto S₀ → Enol S₀) provides a highly efficient route for the dissipation of UV energy with minimal photochemical damage to the molecule.

Visualizing the ESIPT Mechanism

The following diagram illustrates the key steps in the ESIPT process, which is central to the UV absorption mechanism of this compound.

ESIPT_Mechanism cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) Enol_S0 Enol (S₀) Enol_S1 Enol (S₁) Enol_S0->Enol_S1 UV Photon Absorption (π → π*) Keto_S0 Keto (S₀) Keto_S0->Enol_S0 Reverse Proton Transfer Keto_S1 Keto (S₁) Enol_S1->Keto_S1 ESIPT (femtoseconds) Keto_S1->Keto_S0 Non-radiative Decay (Heat Dissipation)

Caption: The four-level photochemical cycle of ESIPT.

The Influence of the Tert-butyl Group: Enhancing Photostability

The presence of the tert-butyl group at the 5-position of the hydroxyphenyl ring is not merely incidental; it plays a crucial role in enhancing the molecule's performance as a UV absorber. This bulky alkyl group contributes to the photostability in two primary ways:

  • Steric Hindrance: The tert-butyl group provides significant steric bulk, which helps to lock the conformation of the molecule, ensuring the proximity of the hydroxyl and carbonyl groups necessary for efficient ESIPT. This steric hindrance also protects the reactive phenoxy radical that can be formed as a transient species, preventing it from participating in deleterious side reactions.

  • Inductive Effect: As an electron-donating group, the tert-butyl group increases the electron density on the aromatic ring and the hydroxyl group through an inductive effect. This can subtly influence the electronic transitions and the energetics of the ESIPT process, further optimizing the photoprotective capabilities of the molecule.

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is essential to fully characterize the UV absorption mechanism of this compound. The following protocols provide a robust framework for such an investigation.

Protocol 1: Steady-State UV-Visible Absorption Spectroscopy

This technique provides fundamental information about the electronic transitions of the molecule in its ground state.

Objective: To determine the absorption spectrum and the maximum absorption wavelength (λmax) of the compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement: Empty the blank cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Expected Outcome: The UV-Vis spectrum will show strong absorption in the UVA and UVB regions, characteristic of the benzophenone chromophore.

Protocol 2: Femtosecond Transient Absorption Spectroscopy (fs-TAS)

This powerful pump-probe technique allows for the direct observation of the ultrafast excited-state dynamics, including the ESIPT process.

Objective: To monitor the formation and decay of the excited enol and keto tautomers in real-time.

Materials:

  • This compound solution (prepared as in Protocol 1, with absorbance adjusted to ~0.3-0.5 at the pump wavelength in a 1 mm path length cell)

  • Femtosecond laser system (e.g., Ti:sapphire amplifier)

  • Optical parametric amplifier (OPA) to generate the pump pulse

  • White-light continuum generation setup for the probe pulse

  • Delay stage

  • Spectrometer with a fast detector (e.g., CCD)

Experimental Workflow:

FsTAS_Workflow Laser Femtosecond Laser BeamSplitter Beam Splitter Laser->BeamSplitter OPA Optical Parametric Amplifier (OPA) BeamSplitter->OPA ~90% DelayStage Optical Delay Stage BeamSplitter->DelayStage ~10% Pump Pump Pulse (Excitation) OPA->Pump Sample Sample Pump->Sample WhiteLight White-Light Continuum Generation DelayStage->WhiteLight Probe Probe Pulse (Broadband) WhiteLight->Probe Probe->Sample Spectrometer Spectrometer & Detector Sample->Spectrometer Data Transient Absorption Spectra (ΔA vs. λ vs. time) Spectrometer->Data

Caption: A simplified workflow for a femtosecond transient absorption spectroscopy experiment.

Procedure:

  • System Alignment: Align the pump and probe beams to be spatially overlapped at the sample position.

  • Pump Wavelength Selection: Tune the OPA to a wavelength where the sample has significant ground-state absorption (e.g., near the λmax).

  • Time-Zero Determination: Find the temporal overlap of the pump and probe pulses by observing a strong coherent artifact in a pure solvent.

  • Data Acquisition: Acquire transient absorption spectra at various time delays between the pump and probe pulses, from femtoseconds to nanoseconds.

  • Data Analysis:

    • Correct the raw data for chirp in the white-light probe.

    • Generate a 2D plot of ΔA (change in absorbance) versus wavelength and time.

    • Analyze the kinetics at specific wavelengths corresponding to the decay of the excited enol state and the rise and decay of the excited keto state.

    • Perform global analysis to extract the time constants for the different photophysical processes.

Expected Outcome: The fs-TAS data will reveal an ultrafast decay of the excited enol absorption and a concomitant rise of a new absorption band corresponding to the excited keto tautomer, providing direct evidence for the ESIPT process. The decay of the keto tautomer will also be observed on a longer timescale.

Computational Chemistry: A Theoretical Framework

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable computational tools for complementing experimental findings and providing a deeper understanding of the ESIPT mechanism at the molecular level.

Objective: To model the ground and excited state geometries, energies, and potential energy surfaces for the proton transfer reaction.

Protocol 3: DFT and TD-DFT Calculations

Software: Gaussian, ORCA, or other quantum chemistry packages.

Procedure:

  • Geometry Optimization:

    • Optimize the geometry of the enol tautomer in its ground state (S₀) using DFT (e.g., with the B3LYP functional and a 6-311++G(d,p) basis set).

    • Optimize the geometry of the enol tautomer in its first excited singlet state (S₁) using TD-DFT with the same functional and basis set.

    • Repeat the geometry optimizations for the keto tautomer in both its S₀ and S₁ states.

  • Vibrational Frequency Analysis: Perform frequency calculations at each optimized geometry to confirm that they are true minima on the potential energy surface.

  • Potential Energy Surface (PES) Scan:

    • Scan the potential energy of the S₀ and S₁ states along the proton transfer coordinate (the O-H bond distance) to map out the energy profile of the ESIPT reaction.

    • This will reveal the energy barriers for the forward and reverse proton transfer in both the ground and excited states.

  • Spectra Simulation: Calculate the vertical excitation energies and oscillator strengths from the optimized ground state geometry to simulate the UV-Vis absorption spectrum.

Expected Outcome: The calculations are expected to show a significantly lower energy barrier for proton transfer in the excited state compared to the ground state, confirming that the ESIPT process is thermodynamically and kinetically favorable upon photoexcitation. The simulated absorption spectrum should be in good agreement with the experimental data.

Data Summary and Interpretation

The following table summarizes the expected key findings from the combined experimental and computational investigations.

Parameter Experimental Technique Computational Method Expected Result and Interpretation
λmax UV-Vis SpectroscopyTD-DFTStrong absorption in the UVA/UVB range, corresponding to π → π* transitions of the conjugated system.
ESIPT Timescale Femtosecond Transient Absorption Spectroscopy-Ultrafast (sub-picosecond) decay of the excited enol state and rise of the excited keto state.
Excited Keto-Tautomer Lifetime Femtosecond Transient Absorption Spectroscopy-Picosecond to nanosecond decay, indicating rapid non-radiative deactivation.
Proton Transfer Barrier (S₀) -DFT PES ScanHigh energy barrier, indicating that proton transfer is unfavorable in the ground state.
Proton Transfer Barrier (S₁) -TD-DFT PES ScanLow or non-existent energy barrier, confirming the favorability of ESIPT in the excited state.

Conclusion

The photoprotective mechanism of this compound is a finely tuned process orchestrated by its molecular structure. The synergistic interplay of the 2-hydroxybenzophenone core, which facilitates the highly efficient ESIPT pathway for energy dissipation, and the stabilizing influence of the 5-tert-butyl group, results in a robust and effective UV absorber. The integrated application of steady-state and time-resolved spectroscopy with quantum chemical calculations, as outlined in these protocols, provides a comprehensive framework for elucidating this mechanism. This detailed understanding is not only of fundamental scientific interest but is also crucial for the rational design and development of next-generation photostable materials and pharmaceutical formulations.

References

  • Relevant peer-reviewed articles on the photophysics of 2-hydroxybenzophenones will be cited here with full details and clickable URLs.
  • Authoritative sources on Excited-State Intramolecular Proton Transfer (ESIPT) will be listed here.
  • Technical notes and publications from manufacturers of spectroscopic and computational chemistry tools will be included here.
  • Relevant review articles on the photostability of organic molecules will be provided here.
  • Cited articles on the role of substituents in phenolic compounds will be listed here.

Troubleshooting & Optimization

Preventing degradation of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone during processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone, a key benzophenone-type ultraviolet (UV) absorber. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound during processing. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experiments and final products.

Introduction to this compound Stability

This compound, belonging to the 2-hydroxy-benzophenone class of UV absorbers, is prized for its excellent photostability and thermal resilience, making it a valuable component in plastics, coatings, and pharmaceutical formulations to prevent UV-induced damage.[1] Its protective mechanism involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy through a reversible intramolecular hydrogen bond tautomerization.[2] However, like any complex organic molecule, it is susceptible to degradation under specific processing conditions. Understanding the primary degradation pathways—photolytic, thermal, and oxidative—is critical to mitigating these risks. This guide will walk you through common processing challenges and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the processing of this compound.

FAQ 1: I've observed a yellowing of my polymer blend containing this compound after high-temperature extrusion. What is causing this discoloration?

Answer:

Yellowing upon high-temperature processing is a classic indicator of thermal or thermo-oxidative degradation. While benzophenones are generally thermally stable, prolonged exposure to elevated temperatures, especially in the presence of oxygen, can initiate degradation pathways.[1]

  • Causality: At high temperatures, typically exceeding 200-250°C, the molecule can undergo bond cleavage. The presence of oxygen can lead to the formation of chromophoric (color-causing) byproducts. For phenolic compounds, oxidation can lead to the formation of quinone-like structures, which are often colored.[3]

  • Troubleshooting & Prevention:

    • Optimize Processing Temperature: Determine the minimum processing temperature required for your application. Whenever possible, keep the melt temperature below the onset of thermal degradation. While specific data for this molecule is limited, a general guideline for similar compounds is to maintain processing temperatures below 250°C.

    • Minimize Residence Time: Reduce the time the compound spends in the extruder or reactor at elevated temperatures to limit the extent of thermal stress.

    • Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen or argon, can significantly reduce thermo-oxidative degradation by eliminating the presence of oxygen.

    • Synergistic Antioxidants: The addition of primary (hindered phenols) or secondary (phosphites) antioxidants can help to scavenge free radicals and peroxides that initiate and propagate thermo-oxidative degradation.

FAQ 2: My solution of this compound in a protic solvent shows a loss of UV absorbance over time, even when stored in the dark. What could be the issue?

Answer:

This behavior suggests a potential hydrolytic or solvent-interaction-driven degradation. While benzophenones are generally stable, certain conditions can promote their breakdown in solution.

  • Causality: The stability of benzophenones in solution can be pH-dependent.[4] Strongly acidic or basic conditions can catalyze the hydrolysis of the molecule, although benzophenones are generally more resistant to this than esters. Furthermore, interactions with certain reactive solvents or impurities could lead to degradation.

  • Troubleshooting & Prevention:

    • pH Control: Buffer your solution to a neutral pH (around 6-7). Studies on other benzophenones have shown optimal stability in this range.[5]

    • Solvent Selection: Use high-purity, aprotic solvents whenever your application allows. If a protic solvent is necessary, ensure it is free from strong acid or base contaminants.

    • Storage Conditions: Store solutions in a cool, dark place. While you've stored it in the dark, elevated temperatures can accelerate slow degradation reactions. Recommended storage for the pure compound is at room temperature under an inert atmosphere.[6]

FAQ 3: I am conducting a forced degradation study. What are the expected degradation pathways for this compound?

Answer:

Forced degradation studies are essential for understanding the intrinsic stability of a molecule. For this benzophenone, you should investigate hydrolytic, oxidative, photolytic, and thermal stress conditions.[7][8]

  • Expected Degradation Pathways:

    • Acid/Base Hydrolysis: While generally stable, extreme pH and high temperatures could potentially lead to cleavage of the benzoyl group from the phenol ring, although this is less common than for esters.

    • Oxidative Degradation: This is a significant pathway. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to hydroxylation of the aromatic rings. The phenolic hydroxyl group is also a site for oxidative reactions.[9] Degradation can proceed to ring opening under harsh conditions.

    • Photodegradation: Despite its function as a UV absorber, high-intensity UV radiation, especially in the presence of photosensitizers or in solution, can lead to degradation. This often involves the formation of radical species and subsequent hydroxylation or other rearrangements.[4]

    • Thermal Degradation: As discussed in FAQ 1, high temperatures can cause fragmentation of the molecule. Potential cleavage points are the C-C bond between the carbonyl group and the phenyl rings.

  • Visualizing Degradation Pathways:

    G cluster_main Primary Degradation Stressors cluster_pathways Degradation Pathways cluster_products Potential Degradation Products A This compound B Oxidative Stress (e.g., H₂O₂, AOPs) A->B C Photolytic Stress (High-Intensity UV) A->C D Thermal Stress (High Temperature) A->D E Hydrolytic Stress (Extreme pH) A->E F Hydroxylated Derivatives B->F G Ring-Opened Products B->G I Quinone-like Structures (Colored) B->I C->F H Molecular Fragments C->H D->H D->I E->H

    Caption: Major degradation pathways for this compound.

Experimental Protocols

Protocol 1: Monitoring Degradation via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control and peak shape improvement) is a good starting point. For example, a gradient from 60% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the lambda max of the parent compound (around 290-350 nm) and at lower wavelengths (e.g., 220 nm) to detect a wider range of potential degradation products.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 100 µg/mL).

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound. Peak purity analysis using a diode array detector can help to identify co-eluting impurities.

Protocol 2: General Forced Degradation Procedure

This protocol outlines the conditions for a forced degradation study, which should be adapted based on the specific application.

  • Hydrolytic Degradation:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light for up to 7 days.[8]

    • Monitor the degradation by HPLC at regular intervals.

  • Photolytic Degradation:

    • Expose a solution of the compound to a controlled UV light source (e.g., a photostability chamber with an output of >1.2 million lux hours and >200 W h/m²).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC at various time points.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 70°C / 75% RH) for 1-2 months.[8]

    • Periodically sample and analyze by HPLC.

Data Summary

ParameterRecommended ConditionRationale
Processing Temperature As low as feasible, ideally < 250°CTo prevent thermal decomposition and discoloration.[1]
Atmosphere Inert (Nitrogen, Argon)To minimize thermo-oxidative degradation.
pH in Solution 6.0 - 7.5To avoid acid or base-catalyzed hydrolysis.[5]
Storage (Solid) Room temperature, inert atmosphereTo ensure long-term stability.[6]
Storage (Solution) Cool, dark, neutral pHTo minimize slow degradation in solution.
Incompatible Materials Strong oxidizing agentsBenzophenones are susceptible to oxidative degradation.

Conclusion

The stability of this compound is robust under recommended conditions, befitting its role as a high-performance UV absorber. However, deviations from optimal processing parameters, particularly exposure to high temperatures, oxygen, and extreme pH, can lead to degradation. By understanding the underlying chemical principles and implementing the preventative measures and analytical controls outlined in this guide, researchers and developers can ensure the integrity and performance of this vital compound in their applications.

References

  • Research Journal of Pharmacy and Technology. (2010). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives.
  • ResearchGate. (2021). Degradation of benzophenone-8 in UV/oxidation processes: Comparison of UV/H2O2, UV/persulfate, UV/chlorine processes. Retrieved from [Link]

  • ResearchGate. (2016). Detailed 1D/2D NMR Analyses of Benzophenone-Related Reaction Products from a Photopolymerization System of Vinyl Acetate and Benzophenone. Retrieved from [Link]

  • Cheméo. This compound (CAS 10425-05-5). Retrieved from [Link]

  • ResearchGate. (2008). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Retrieved from [Link]

  • Tintoll. (2023). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from [Link]

  • PubMed. (2023). Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. Retrieved from [Link]

  • Google Patents. (1998). A process for preparing 2,4-ditertiary butyl phenol.
  • Environmental Science: Processes & Impacts. (2023). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Retrieved from [Link]

  • ResearchGate. (2014). Thermal Degradation Mechanism of Polybenzoxazines. Retrieved from [Link]

  • PubMed. (2009). Thermal stability and degradation of chitosan modified by benzophenone. Retrieved from [Link]

  • Google Patents. (1961). Process of preparing 2, 6-di-tert-butyl-4-benzoyl phenol.
  • PhaRxmon Consulting LLC. (2009). Solvent effects on the AIBN forced degradation of cumene. Retrieved from [Link]

  • MDPI. (2022). Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide: A Comparative and DFT-Assisted Investigation. Retrieved from [Link]

  • ResearchGate. (2010). Effect of the Combination of a Benzophenone-Type Ultraviolet Absorber with Thermal Stabilizers on the Photodegradation of Poly(vinyl chloride). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • ResearchGate. (2016). Oxidative Degradation of Bisphenol A: A Comparison Between Fenton Reagent, UV, UV/H2O2 and Ultrasound. Retrieved from [Link]

  • PubMed. (2020). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Retrieved from [Link]

  • PubMed. (2001). Photoexcited states of UV absorbers, benzophenone derivatives. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and thermal crosslinking of benzophenone-modified poly(dimethylsiloxane)s. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. Retrieved from [Link]

  • ScienceDirect. (2017). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Retrieved from [Link]

  • MDPI. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved from [Link]

  • ResearchGate. (2021). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Retrieved from [Link]

  • SciSpace. (2018). 2, 4-di-tert-butylphenol preparation method. Retrieved from [Link]

  • Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

  • Wikipedia. (2023). 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Retrieved from [Link]

  • ResearchGate. (2021). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters. Retrieved from [Link]

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Technical Support Center: Enhancing Polymer Photostability with 5-tert-butyl-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 5-tert-butyl-2-hydroxybenzophenone as a UV stabilizer to enhance the photostability of polymeric materials. Here, we synthesize fundamental principles with practical, field-proven insights to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 5-tert-butyl-2-hydroxybenzophenone and how does it protect polymers?

A1: 5-tert-butyl-2-hydroxybenzophenone is a UV absorber, a type of light stabilizer. Its primary function is to protect polymers from degradation caused by exposure to ultraviolet radiation.[1] The mechanism involves the absorption of harmful UV energy, which is then safely dissipated as heat through a reversible intramolecular proton transfer process. This prevents the UV radiation from breaking the chemical bonds within the polymer matrix, thus preserving the material's mechanical properties, color, and overall integrity.[2]

Q2: What is the UV absorption range for 5-tert-butyl-2-hydroxybenzophenone?

A2: Benzophenone-based UV absorbers are effective in the UVA range, typically absorbing UV radiation between 290 and 350 nm.[2][3] This range is particularly damaging to many common polymers. The presence of the hydroxyl group is critical for the photostabilizing effect of these compounds.

Q3: In which polymers can I use 5-tert-butyl-2-hydroxybenzophenone?

A3: 5-tert-butyl-2-hydroxybenzophenone exhibits good compatibility with a wide range of polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), polystyrene, polyesters, and polycarbonates.

Q4: What is a typical loading concentration for this UV stabilizer?

A4: The optimal concentration depends on the specific polymer, the thickness of the material, and the intended application's UV exposure level. However, a general starting recommendation is between 0.2% and 1.0% by weight.[4] For demanding applications with high UV exposure, concentrations at the higher end of this range may be necessary. It is always advisable to perform a loading study to determine the most effective and economical concentration for your specific system.

Q5: How should I handle and store 5-tert-butyl-2-hydroxybenzophenone?

A5: While not classified as a hazardous substance, good laboratory practices should always be followed. Avoid ingestion and inhalation, and prevent contact with skin and eyes.[5] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

Experimental Protocols

Incorporation of 5-tert-butyl-2-hydroxybenzophenone into Polymers

Two common methods for incorporating UV stabilizers into polymers are melt blending and solution casting.

Protocol 1: Melt Blending (for thermoplastics like Polyethylene, Polypropylene)

This method is suitable for polymers that can be processed in a molten state.

  • Drying: Ensure both the polymer resin and the 5-tert-butyl-2-hydroxybenzophenone powder are thoroughly dried to prevent defects in the final product.

  • Premixing: Create a physical dry blend of the polymer pellets and the UV stabilizer powder in the desired concentration. For laboratory-scale experiments, this can be done in a drum blender for approximately 30 minutes to ensure a homogenous mixture.[6]

  • Extrusion: Process the blend through a twin-screw extruder. The high shear forces and controlled temperature profile of the extruder will ensure uniform dispersion of the stabilizer within the molten polymer matrix.

    • Temperature Profile: Set the extruder's temperature profile according to the processing recommendations for the specific polymer. The temperature should be high enough to ensure the polymer is fully molten but not so high as to cause thermal degradation of the polymer or the stabilizer.

    • Screw Speed: Adjust the screw speed to optimize mixing and dispersion. Higher screw speeds generally lead to better dispersion but can also increase shear heating.[7]

  • Pelletizing: The extruded polymer strand is then cooled and pelletized. These pellets, now containing the UV stabilizer, can be used for subsequent molding or film-forming processes.

Protocol 2: Solution Casting (for polymers soluble in a common solvent, e.g., Polystyrene in Toluene)

This method is ideal for creating thin films with excellent optical clarity.

  • Dissolution: Dissolve the polymer in a suitable solvent (e.g., polystyrene in toluene) to create a solution of a specific concentration (e.g., 10-20% w/v).

  • Stabilizer Addition: Dissolve the required amount of 5-tert-butyl-2-hydroxybenzophenone in the polymer solution. Ensure complete dissolution with gentle stirring.

  • Casting: Pour the solution onto a flat, level substrate (e.g., a glass plate). The thickness of the resulting film can be controlled by the volume of solution cast and the concentration.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood with gentle airflow. The rate of evaporation can influence the quality of the film. For some systems, a heated stage can be used to expedite the process, but the temperature should be kept well below the boiling point of the solvent to avoid bubble formation.[3]

  • Drying: Once the film is self-supporting, it can be further dried in a vacuum oven at a moderate temperature to remove any residual solvent.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Insufficient UV Protection (Rapid Degradation) 1. Incorrect Concentration: The loading level of the UV stabilizer is too low for the application's UV exposure. 2. Poor Dispersion: The stabilizer is not evenly distributed throughout the polymer matrix, leaving some areas unprotected.[8] 3. Antagonistic Interactions: Other additives in the formulation may be interfering with the performance of the UV stabilizer.1. Increase Concentration: Incrementally increase the concentration of 5-tert-butyl-2-hydroxybenzophenone and re-evaluate the performance. 2. Optimize Mixing: For melt blending, adjust extruder screw speed and temperature profile to improve shear and mixing. Consider using a masterbatch for more uniform addition. For solution casting, ensure complete dissolution of the stabilizer before casting. 3. Review Formulation: Evaluate the compatibility of all additives. Some fillers or pigments can have an antagonistic effect. Consider a synergistic combination with a Hindered Amine Light Stabilizer (HALS).[1]
Yellowing of the Polymer 1. Photo-oxidation of the Polymer: The polymer itself is degrading due to insufficient UV protection.[9] 2. Interaction with Other Additives: Certain additives can contribute to color formation under UV exposure. 3. Thermal Degradation: Excessive processing temperatures can cause both the polymer and the stabilizer to degrade, leading to discoloration.1. Optimize UV Stabilizer System: Ensure adequate concentration of 5-tert-butyl-2-hydroxybenzophenone. Consider adding a HALS for synergistic protection.[1] 2. Evaluate Additive Package: Systematically remove or replace other additives to identify the source of yellowing. 3. Adjust Processing Conditions: Lower the processing temperature and/or reduce the residence time in the extruder during melt blending.
Poor Dispersion (Streaks, Inconsistent Appearance) 1. Incompatible Carrier Resin (if using a masterbatch): The carrier resin of the masterbatch has a different melt flow index (MFI) than the bulk polymer.[10] 2. Insufficient Mixing: The processing conditions (time, temperature, shear) are not adequate to break down agglomerates of the stabilizer.[8] 3. High Additive Loading: The concentration of the stabilizer exceeds its solubility limit in the polymer at processing temperatures.1. Select a Compatible Masterbatch: Ensure the carrier resin of the masterbatch is compatible with the base polymer. 2. Optimize Processing: Increase mixing time, adjust screw design for higher shear, or modify the temperature profile to reduce polymer viscosity.[7] 3. Reduce Loading or Use a Dispersing Aid: Lower the concentration of the stabilizer or incorporate a suitable dispersing agent.
Leaching or Blooming of the Stabilizer 1. Low Molecular Weight of Stabilizer: The stabilizer has a tendency to migrate to the surface of the polymer over time. 2. High Loading Concentration: The concentration of the stabilizer exceeds its solubility in the polymer at ambient temperature. 3. Environmental Factors: Exposure to solvents or high humidity can accelerate the migration of the stabilizer.1. Consider a Higher Molecular Weight Stabilizer: For applications where leaching is a major concern, a higher molecular weight UV absorber may be more suitable. 2. Optimize Concentration: Reduce the loading of the stabilizer to a level that is within its long-term solubility limit in the polymer. 3. Evaluate End-Use Environment: If exposure to specific solvents is expected, test for leaching under those conditions and consider alternative stabilization strategies if necessary.

Performance Evaluation

To quantify the effectiveness of 5-tert-butyl-2-hydroxybenzophenone in your polymer system, the following analytical techniques are recommended:

  • Accelerated Weathering: Expose stabilized and unstabilized polymer samples to intense UV radiation and controlled environmental conditions using a QUV accelerated weathering tester or a Xenon arc chamber. Relevant standards include ASTM G154 and ASTM G155.[11]

  • Colorimetry: Measure the change in color, specifically the yellowness index (YI), of the polymer samples before and after UV exposure. This can be done using a spectrophotometer according to ASTM E313 or ASTM D1925.[11]

  • Mechanical Testing: Evaluate the retention of mechanical properties such as tensile strength, elongation at break, and impact strength after UV exposure. ASTM D638 is a standard method for determining the tensile properties of plastics.[12][13][14]

  • Spectroscopy: Use techniques like Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups, which is an indicator of polymer photo-oxidation.

Synergistic and Antagonistic Effects

The performance of 5-tert-butyl-2-hydroxybenzophenone can be significantly influenced by the presence of other additives in the polymer formulation.

  • Synergism with HALS: A well-established synergistic effect exists between UV absorbers (like benzophenones) and Hindered Amine Light Stabilizers (HALS).[1] UV absorbers provide a primary defense by filtering UV radiation, while HALS act as radical scavengers, neutralizing any free radicals that may still form.[1] This combination provides a more robust and long-lasting protection than either additive used alone.[1][15]

  • Potential Antagonism: While less common, antagonistic effects can occur.[16] For example, certain acidic additives may interact with some types of HALS, reducing their effectiveness. It is crucial to consider the chemical nature of all components in the formulation.

Visualization of Concepts

Mechanism of UV Absorption and Energy Dissipation

UV UV Photon (hν) Polymer Polymer Matrix UV->Polymer Absorption by Polymer Stabilizer 5-tert-butyl-2-hydroxybenzophenone (Ground State) UV->Stabilizer Preferential Absorption Degradation Polymer Degradation (Chain Scission, Crosslinking) Polymer->Degradation Leads to ExcitedStabilizer Excited State Stabilizer Stabilizer->ExcitedStabilizer Excitation ExcitedStabilizer->Stabilizer Rapid, Non-radiative Decay (Proton Transfer) Heat Heat ExcitedStabilizer->Heat Energy Dissipation

Caption: Mechanism of UV protection by 5-tert-butyl-2-hydroxybenzophenone.

Troubleshooting Workflow for Poor Dispersion

Start Problem: Poor Dispersion (Streaks, Inconsistent Appearance) CheckMasterbatch Using a Masterbatch? Start->CheckMasterbatch YesMB YesMB CheckMasterbatch->YesMB NoMB Direct Addition CheckMasterbatch->NoMB CheckCompatibility Check Carrier Resin Compatibility (e.g., MFI) YesMB->CheckCompatibility Yes YesMB->CheckCompatibility Incompatible Incompatible? CheckCompatibility->Incompatible OptimizeProcess Optimize Processing Conditions NoMB->OptimizeProcess SelectCompatible Action: Select Compatible Masterbatch Incompatible->SelectCompatible Yes Compatible Compatible Incompatible->Compatible No Compatible->OptimizeProcess IncreaseShear Increase Shear (e.g., Screw Speed) OptimizeProcess->IncreaseShear AdjustTemp Adjust Temperature Profile OptimizeProcess->AdjustTemp IncreaseTime Increase Mixing Time OptimizeProcess->IncreaseTime Evaluate Re-evaluate Dispersion IncreaseShear->Evaluate AdjustTemp->Evaluate IncreaseTime->Evaluate GoodDispersion Good Dispersion Evaluate->GoodDispersion StillPoor Still Poor Dispersion Evaluate->StillPoor CheckLoading Check Additive Loading StillPoor->CheckLoading HighLoading Too High? CheckLoading->HighLoading ReduceLoading Action: Reduce Loading or Use Dispersing Aid HighLoading->ReduceLoading Yes LoadingOK Loading OK HighLoading->LoadingOK No LoadingOK->OptimizeProcess Re-optimize

Caption: Troubleshooting workflow for poor dispersion of UV stabilizer.

References

  • Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (n.d.). Retrieved from [Link]

  • Synergistic Effects: Combining UV Absorbers and HALS for Enhanced Polymer Protection. (2026, January 21). Retrieved from [Link]

  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. (n.d.). Tintoll. Retrieved from [Link]

  • ASTM D2244 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. (n.d.). ASTM International. Retrieved from [Link]

  • Modeling the role of stabilizing additives during melt recycling of high‐density polyethylene. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Common Issues in Additive Masterbatch and Effective Troubleshooting Methods. (2025, November 11). MASCOM GLOBAL. Retrieved from [Link]

  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • UV-visible spectra of benzophenone and hydroxylated benzophenones. (n.d.). ResearchGate. Retrieved from [Link]

  • ASTM D638: tensile properties plastics. (n.d.). ZwickRoell. Retrieved from [Link]

  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. (2025, June 3). Retrieved from [Link]

  • POLYETHYLENE (Stabilization and Compounding). (n.d.). Retrieved from [Link]

  • Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. (2022, October 1). Retrieved from [Link]

  • Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. (n.d.). ResearchGate. Retrieved from [Link]

  • Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. (2007, May 1). Retrieved from [Link]

  • What Causes Poor Color Dispersion of Color Masterbatch? (n.d.). Cowin Extrusion. Retrieved from [Link]

  • Design of UV-Absorbing Polypropylene Films with Polymeric Benzotriaziole Based Nano- and Microparticle Coatings. (n.d.). ResearchGate. Retrieved from [Link]

  • Photochemical & Photobiological Sciences. (2017, July 24). RSC Publishing. Retrieved from [Link]

  • Detection challenges in quantitative polymer analysis by liquid chromatography. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Plastics: ASTM D638 Tensile Properties of Plastics. (n.d.). Scribd. Retrieved from [Link]

  • Light Stabilizers and UV Absorbers. (n.d.). Tintoll. Retrieved from [Link]

  • Thermal and Rheological Response to Ultraviolet Stabilizers Additive in Linear Low Density Polyethylene under Sever Environmental Conditions. (n.d.). Science Alert. Retrieved from [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • What Causes Poor Color Dispersion of Color Masterbatch and How to Solve The Problem Of Uneven Dispersion Of color concentrates and compounds? (2024, August 15). Silike. Retrieved from [Link]

  • Standard Test Method for Tensile Properties of Plastics ASTM D638. (n.d.). Industrial Physics. Retrieved from [Link]

  • ASTM D2244 - Test Method for Calculating Color Differences. (n.d.). Micom Laboratories. Retrieved from [Link]

  • Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. (2021, December 22). National Institutes of Health. Retrieved from [Link]

  • Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. (n.d.). ChemRxiv. Retrieved from [Link]

  • FUNDAMENTAL PROCESSES IN THE UV DEGRADATION AND STABILIZATION OF POLYMERS. (n.d.). IUPAC. Retrieved from [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (n.d.). Retrieved from [Link]

  • UV Absorbers - Plastics. (n.d.). 3V Sigma SpA. Retrieved from [Link]

  • Effect of UV absorbers and hindered amine light stabilizers on the photodegradation of ethylene–octene copolymer. (n.d.). ResearchGate. Retrieved from [Link]

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.). Retrieved from [Link]

  • UV Absorption and Dynamic Mechanical Analysis of Polyethylene Films. (n.d.). Retrieved from [Link]

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  • Polymer blends and additives. (n.d.). ResearchGate. Retrieved from [Link]

  • UV Absorber, Benzophenone-12. (n.d.). Madison Polymer Additives. Retrieved from [Link]

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Technical Support Center: Mitigating Yellowing of Polymers Stabilized with Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering yellowing in polymer formulations stabilized with benzophenone-type UV absorbers. Here, we delve into the causative mechanisms, provide actionable troubleshooting advice, and present standardized protocols to diagnose and mitigate this common issue. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding polymer yellowing.

Q1: What is the primary cause of yellowing in my polymer formulation, even when using a benzophenone UV stabilizer?

A: Yellowing in polymers, despite the presence of UV stabilizers, is a complex phenomenon often resulting from a combination of factors. The primary cause is typically photodegradation or thermo-oxidation of the polymer backbone itself or the additives within it.[1] Benzophenones are designed to absorb UV radiation and dissipate it as heat, thereby protecting the polymer.[2][3] However, under prolonged exposure to UV light and heat, several processes can still lead to discoloration:

  • Stabilizer Degradation: The benzophenone stabilizer itself can degrade over time, forming colored byproducts.[2][4] This is particularly true if the UV load is excessive or if the stabilizer is not well-suited for the specific polymer system.

  • Polymer Backbone Degradation: Many polymers, especially those with aromatic groups like polycarbonates and polyurethanes, are inherently susceptible to yellowing upon UV exposure.[5] The energy from UV radiation that is not absorbed by the stabilizer can lead to the formation of chromophores (color-causing groups) in the polymer chain.[6]

  • Additive Interactions: Other additives in your formulation, such as phenolic antioxidants, can interact with environmental factors (like NOx pollutants) or degrade under heat and light to form yellow-colored species like quinones.[1][5][7]

  • Processing Conditions: High temperatures during processing can initiate thermal oxidation, leading to yellowing before the product is ever exposed to UV light.[1]

Q2: Can the type of benzophenone derivative I'm using influence the degree of yellowing?

A: Absolutely. Different benzophenone derivatives exhibit varying levels of photostability and compatibility with different polymers. For instance, studies have shown that halogenated benzophenones may accelerate yellowing and polymer degradation compared to their non-halogenated counterparts.[4] The position and type of substituent groups on the benzophenone molecule can affect its UV absorption spectrum and its susceptibility to photodegradation. It is crucial to select a benzophenone derivative that is specifically designed and tested for your polymer system and intended application.

Q3: My polymer appears yellow immediately after processing, before any significant UV exposure. What could be the cause?

A: This points towards thermal oxidation during processing.[1] High melt temperatures, excessive residence time in the extruder, or the presence of oxygen can lead to the degradation of the polymer or additives. Phenolic antioxidants, while crucial for preventing degradation during processing, can sometimes contribute to color formation at high temperatures.[5]

Troubleshooting Steps:

  • Review your processing temperature profile and consider reducing it if possible.

  • Optimize screw design and speed to minimize residence time.

  • Ensure a proper nitrogen purge to minimize oxygen exposure during processing.

  • Evaluate the thermal stability of your entire additive package.

Q4: Are there alternatives to benzophenones that are less prone to causing yellowing?

A: Yes, several classes of UV absorbers can be considered, each with its own advantages and disadvantages.

  • Benzotriazoles: These are a common alternative and are known for their high UV absorption and good photostability.[8]

  • Triazines: These offer excellent UV protection and are often used in high-performance applications.[9]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation process.[10][11] They are highly effective, especially at the surface, and can be used synergistically with UV absorbers.[11]

The best choice will depend on the specific polymer, processing conditions, and end-use application.

Section 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to diagnosing and resolving yellowing issues.

Issue 1: Progressive Yellowing Under UV Exposure

Your polymer product maintains its initial color after processing but yellows over time when exposed to UV light (e.g., in an accelerated weathering chamber or outdoor exposure).

Logical Troubleshooting Workflow

A Start: Progressive Yellowing Observed B Is the yellowing uniform or surface-level? A->B C Surface-Level B->C Surface-Level D Uniform B->D Uniform E Hypothesis: Insufficient surface protection. HALS concentration may be too low or stabilizer has bloomed. C->E F Hypothesis: Insufficient bulk protection. UV absorber concentration is too low, incorrect type, or has degraded. D->F G Action: Increase HALS concentration. Consider synergistic blends of low and high molecular weight HALS. E->G I Action: Analyze for stabilizer blooming using microscopy (SEM). E->I H Action: Increase benzophenone concentration (within compatibility limits). Evaluate a more photostable UV absorber (e.g., benzotriazole, triazine). F->H J Action: Conduct extraction studies to quantify remaining stabilizer concentration. F->J K Re-evaluate and test G->K H->K I->K J->K

Caption: Troubleshooting workflow for progressive yellowing.

Causality and Explanation
  • Surface-Level Yellowing: This often indicates that the degradation is initiated at the point of highest UV and oxygen exposure. While UV absorbers protect the bulk of the material, the very surface may not have a sufficient concentration of stabilizer. Hindered Amine Light Stabilizers (HALS) are particularly effective at the surface because they act as radical scavengers, and their mechanism is regenerative.[10][11] A combination of a UV absorber and HALS often provides synergistic protection.[11]

  • Uniform Yellowing: If the yellowing is consistent throughout the material's cross-section, it suggests that UV radiation is penetrating deep into the polymer. This points to an inadequate concentration of the benzophenone UV absorber or the selection of a benzophenone that is not efficient at absorbing the most damaging wavelengths for that specific polymer.[12] It's also possible the UV absorber is degrading and losing its efficacy over time.

Issue 2: Yellowing Varies Between Batches

You observe inconsistent yellowing from one production batch to another, despite using the same formulation.

Root Cause Analysis

A Batch-to-Batch Yellowing Variation Investigate Potential Root Causes B Processing Conditions Temperature Fluctuations Inconsistent Residence Time Oxygen Contamination A->B Process C Raw Materials Additive Dispersion Purity of Polymer/Additives Moisture Content A->C Materials D Environmental Factors Storage Conditions (Heat/Light) NOx Exposure A->D Environment

Caption: Root cause analysis for batch inconsistency.

Deep Dive and Corrective Actions
  • Processing Inconsistencies:

    • Explanation: Minor variations in extruder temperature profiles or screw speed can significantly impact the degree of thermal degradation.[13]

    • Action: Implement stricter process monitoring and control. Audit temperature logs and residence time calculations for the inconsistent batches.

  • Raw Material Variability:

    • Explanation: The quality and consistency of your raw materials are paramount. Inadequate dispersion of the benzophenone or other additives can lead to localized areas with poor UV protection. Impurities in the base polymer or additives can also act as catalysts for degradation.[1]

    • Action: Verify the certificate of analysis for each raw material batch. Implement a robust quality control check for additive dispersion, perhaps using microscopy on microtomed samples.

  • Environmental Factors:

    • Explanation: "Warehouse yellowing" can occur if materials are stored in areas with high ambient temperatures or exposure to sunlight or even artificial lighting.[1] Exposure to atmospheric pollutants like oxides of nitrogen (NOx), often from gas-powered forklifts, can react with phenolic antioxidants to cause yellowing.[1]

    • Action: Standardize storage conditions for all raw materials and finished products, ensuring they are kept in a cool, dark environment away from potential pollutants.

Section 3: Experimental Protocols & Data

To effectively troubleshoot, a systematic and quantitative approach is necessary.

Protocol 1: Accelerated Weathering and Color Measurement

This protocol allows for the rapid evaluation of a formulation's resistance to yellowing.

Objective: To quantify the color change of a polymer sample after exposure to simulated sunlight and environmental conditions.

Apparatus:

  • Xenon-arc or fluorescent UV accelerated weathering chamber.[14]

  • Spectrophotometer or colorimeter for CIELAB color space measurement.[15][16]

Procedure:

  • Sample Preparation: Prepare flat plaques of the polymer formulation according to a standardized molding procedure. Ensure samples are free of surface defects.

  • Initial Color Measurement: Measure the initial color of at least three replicate samples using a spectrophotometer. Record the L, a, and b* values. The b* value is a measure of the yellow-blue axis and is the most critical indicator of yellowing.

  • Accelerated Weathering: Place the samples in the accelerated weathering chamber. A common test cycle for general plastics is ASTM D4459 or ISO 4892-2 for xenon-arc exposure. A typical irradiance is controlled at 0.55 W/m² at 340 nm.[17]

  • Periodic Evaluation: At specified intervals (e.g., 250, 500, 1000, 2000 hours), remove the samples and repeat the color measurement.[16]

  • Data Analysis: Calculate the change in yellowness, represented by Δb* (Delta b), where Δb = b* (after exposure) - b* (initial). A higher Δb* indicates more severe yellowing. Also, calculate the total color change, ΔE* (Delta E), using the formula: ΔE = √((ΔL)² + (Δa)² + (Δb*)²).

Data Presentation: Comparing Stabilizer Packages

The following table is a hypothetical representation of data you might generate using the above protocol to compare different stabilizer systems in a polycarbonate formulation.

Stabilizer Package (in Polycarbonate)Initial bb after 1000h Xenon ArcΔb* (Yellowness Change)
0.3% Benzophenone-A1.58.57.0
0.3% Benzophenone-B1.66.24.6
0.3% Benzotriazole-X1.44.12.7
0.3% Benzophenone-A + 0.2% HALS-11.54.53.0

Interpretation:

  • Benzophenone-B shows better performance (less yellowing) than Benzophenone-A.

  • Benzotriazole-X provides the best resistance to yellowing in this specific test.

  • The synergistic combination of Benzophenone-A and HALS-1 significantly reduces yellowing compared to Benzophenone-A alone, demonstrating the effectiveness of a combined approach.[11]

Section 4: Deeper Mechanistic Insights

Benzophenones function by absorbing UV energy and undergoing a rapid transition from an excited singlet state to a triplet state. This triplet state can then dissipate the energy as heat through non-radiative decay, returning to the ground state to absorb another photon.

However, side reactions can occur. The excited triplet state of the benzophenone can sometimes abstract a hydrogen atom from the polymer backbone, initiating a radical degradation pathway.[18] This is one reason why the stabilizer itself can contribute to degradation under certain conditions. Furthermore, photoreaction products of the benzophenone molecule can be colored, directly contributing to the yellowing effect.[19] For example, the formation of certain phenol compounds from benzophenone interactions has been shown to contribute significantly to yellowness.[19]

The addition of HALS complements the UV absorber by scavenging free radicals that are formed, whether from the polymer or the stabilizer itself.[11] This dual-action approach—absorbing the initial energy and cleaning up any resulting radicals—is a cornerstone of modern polymer stabilization.[11]

References

  • Allen, N., et al. (2022). Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. Polymer Degradation and Stability. [Link]

  • Smith, C., Fairbrother, D. H., & Prasse, C. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]

  • Wang, J., et al. (2018). Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. Polymers for Advanced Technologies. [Link]

  • Partners in Chemicals. (2020). Anti yellowing agents. Partners in Chemicals. [Link]

  • Google Patents. (1970).
  • Smith, C., Fairbrother, D. H., & Prasse, C. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. [Link]

  • MDPI. (n.d.). Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. MDPI. [Link]

  • Semantic Scholar. (2022). Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. Semantic Scholar. [Link]

  • ResearchGate. (2025). 2-Hydroxybenzophenone UV-absorbers containing 2,2,6,6-tetramethylpiperidine (HALS) group — benzoylation of corresponding phenol derivatives. Request PDF. [Link]

  • American Coatings Association. (n.d.). Analytical Series: Principles of Accelerated Weathering: Evaluations of Coatings. CoatingsTech. [Link]

  • ResearchGate. (2018). Reduction of Yellowing Effect on Leathers with UV Absorber Benzophenone-4. Request PDF. [Link]

  • PubMed Central. (2024). Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies. PMC. [Link]

  • ACS Publications. (1984). Photosensitized degradation of polystyrene by benzophenone in benzene solution. Macromolecules. [Link]

  • Deltachem(Qingdao) Co.,Ltd. (2024). How to keep your UV resin clear from yellowing?. Deltachem. [Link]

  • MDPI. (2022). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. MDPI. [Link]

  • Partners in Chemicals. (2024). Triazine UV absorbers are efficient alternatives. Partners in Chemicals. [Link]

  • BioResources. (2024). Effect of accelerated weathering on color and physico-mechanical properties of wood-plastic composites with nano titanium dioxide. BioResources. [Link]

  • MDPI. (n.d.). Exploring the Weathering and Accelerated Environmental Aging of Wave-Transparent Reinforced Composites. MDPI. [Link]

  • Google Patents. (1989). Non-yellowing uv-stabilizers. EP0339258A1.
  • ResearchGate. (2025). Titanium dioxide-Benzophenone Hybrid as an Effective Catalyst for Enhanced Photochemical Degradation of Polyethylene. PDF. [Link]

  • National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. NIH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind UV Protection: How UV Absorbers Prevent Polymer Degradation. Pharma-Chemicals. [Link]

  • Additives for Polymers. (2021). 2021 proceedings. add-for-polymers.com. [Link]

  • Wellt Chemicals. (2024). The Ultimate Guide to UV Absorbers in 2024. Wellt. [Link]

  • NSF Public Access Repository. (2019). Dyeing to Degrade: A Bioplastics Experiment for College and High School Classrooms. NSF. [Link]

  • HubSpot. (n.d.). Color Change in Accelerated Weathering Testing of PVC Plastics. HubSpot. [Link]

  • Sales Plastics. (2025). Why Does Polycarbonate Yellow? Causes, Prevention, and Solutions. SalesPlastics. [Link]

  • Atlas-Mts. (2022). Weathering Testing Standards for Polymers. Atlas-Mts. [Link]

  • MDPI. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI. [Link]

  • Google Patents. (1997). Stabilizer system for non yellowing polymer composition. US5624982A.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this integrity, providing documented evidence that a procedure is fit for its intended purpose. This guide offers an in-depth, comparative analysis of analytical method validation for the compound (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone, a substituted benzophenone of interest in various chemical and pharmaceutical applications.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, grounding every step in the authoritative principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Critical Role of Method Validation

Before any analytical method can be confidently deployed for routine use, whether for quality control, stability testing, or impurity profiling, it must undergo a rigorous validation process. The objective of this validation is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of the specific analyte in a given matrix.[1] The core parameters of this process are established by international regulatory bodies to ensure a harmonized approach to quality and safety.[2][3]

This guide will focus on a primary analytical technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and provide a detailed roadmap for its validation. Furthermore, it will compare this established method with two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering a comprehensive perspective on the analytical landscape for this compound.

Primary Technique: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

HPLC-UV is a robust, widely accessible, and cost-effective technique for the quantification of non-volatile and thermally labile compounds like this compound.[4] Its suitability stems from the strong UV absorbance of the benzophenone chromophore.

Foundational Work: Method Development

Prior to validation, a suitable HPLC-UV method must be developed. For this compound, a reversed-phase method is appropriate due to its hydrophobic nature.

  • Column Selection: A C18 column is a logical starting point, offering excellent retention and separation for non-polar compounds.[5][6]

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for benzophenone derivatives.[6][7] The ratio can be optimized to achieve a suitable retention time and resolution from potential impurities. The addition of a small amount of acid, like acetic or phosphoric acid, can improve peak shape.[7][8]

  • Detection Wavelength: The UV spectrum of 2-hydroxybenzophenones typically shows strong absorbance maxima.[9][10] For this compound, a wavelength around 254 nm or a more specific maximum should be determined by running a UV scan of a standard solution.[6]

The Validation Workflow: A Self-Validating System

The validation process for an analytical method is a systematic journey to ensure its performance characteristics are well-understood and meet the requirements for its application.[11] This workflow is designed to be a self-validating system, where each parameter provides evidence of the method's suitability.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Finalization Develop Develop HPLC-UV Method Protocol Define Validation Parameters & Acceptance Criteria Develop->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for the validation of an analytical method.

Detailed Experimental Protocol for HPLC-UV Method Validation

The following protocol outlines the steps to validate an HPLC-UV method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[12][13]

1. Specificity

  • Objective: To demonstrate that the signal measured is unequivocally from this compound and not from other components such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of pure this compound standard.

    • If applicable, analyze a sample of the drug product placebo (all excipients without the active ingredient).

    • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on a sample of this compound. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and degradation products. Peak purity analysis using a diode array detector (DAD) should confirm the homogeneity of the analyte peak.

2. Linearity and Range

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.

  • Procedure:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[12][13][14]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be close to zero. The residuals should be randomly distributed around the x-axis.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo mixture of the drug product, if applicable.

    • Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[2]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration of analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and inject them. Calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: These values should be determined and reported, especially if the method is to be used for impurity analysis.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Column temperature (e.g., ± 5 °C)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze a sample under each of these modified conditions and evaluate the effect on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, and there should be no significant impact on the accuracy and precision of the method.

Comparative Analysis of Alternative Methods

While HPLC-UV is a workhorse technique, other methods offer distinct advantages, particularly in terms of sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[15] For this compound, derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve its volatility and chromatographic behavior.[16]

  • Advantages:

    • High separation efficiency of capillary GC columns.

    • High specificity and structural information from the mass spectrometer.

    • Excellent sensitivity, especially in selected ion monitoring (SIM) mode.[17]

  • Disadvantages:

    • Requires the analyte to be volatile and thermally stable, which may necessitate a derivatization step, adding complexity and potential for error.

    • Not suitable for thermally labile compounds.

    • Potential for degradation of some phenolic compounds in the heated GC inlet.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement over conventional HPLC, offering faster analysis times and higher resolution due to the use of smaller particle size columns.[18] The coupling with a tandem mass spectrometer provides unparalleled sensitivity and selectivity.

  • Advantages:

    • Extremely high sensitivity (ng/g levels or lower).[18]

    • Exceptional selectivity, allowing for the analysis of the target compound in complex matrices with minimal sample cleanup.

    • Rapid analysis times, increasing sample throughput.

    • Provides structural confirmation of the analyte.

  • Disadvantages:

    • Higher initial instrument cost and maintenance expenses.

    • Requires more specialized expertise to operate.

    • Matrix effects (ion suppression or enhancement) can be a challenge and must be carefully evaluated during method validation.[19]

Performance Comparison
ParameterHPLC-UVGC-MSUPLC-MS/MS
Specificity Good (can be compromised by co-eluting compounds with similar UV spectra)Very High (mass spectral data provides structural confirmation)Excellent (high selectivity from MS/MS detection)[18]
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)Very High (pg/mL to fg/mL range)[20]
Speed ModerateModerate to Slow (longer run times)Fast (shorter run times)[18]
Sample Throughput ModerateLowHigh
Cost (Instrument & Maint.) LowModerateHigh
Ease of Use HighModerate (derivatization can add complexity)Moderate to High (requires specialized expertise)
Robustness Generally highModerate (sensitive to inlet conditions and column activity)High (but susceptible to matrix effects)

Conclusion

The validation of an analytical method for this compound is a critical exercise that ensures the generation of reliable and accurate data. A well-validated HPLC-UV method, as detailed in this guide, provides a robust and cost-effective solution for routine analysis. The choice of an analytical method should always be guided by the specific requirements of the analysis. For routine quality control where analyte concentrations are relatively high, HPLC-UV is often the most appropriate choice. When higher sensitivity is required, such as for impurity profiling or analysis in complex biological or environmental matrices, the superior performance of UPLC-MS/MS justifies its increased complexity and cost. GC-MS serves as a valuable alternative, particularly when its high specificity is advantageous and the analyte's properties are amenable to this technique.

Ultimately, a thorough understanding of the principles of method validation, grounded in the authoritative guidelines from bodies like the ICH, FDA, and USP, empowers researchers and scientists to select and validate the most suitable analytical method, thereby ensuring the quality and integrity of their work.

References

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. [Link]

  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Royal Society of Chemistry. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Determination of Phenolic Compounds from Wine Samples by GC/MS System. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • HPLC Methods for analysis of Benzophenone. HELIX Chromatography. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Benzophenone Analyzed with HPLC - AppNote. MicroSolv Technology Corporation. [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. National Institutes of Health. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Chromatographic Profiling and Antibacterial Activity of Solvent-Extracted Shiitake Mushroom Compounds. Chromatography Online. [Link]

  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. USP-NF. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Separation of Benzophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. ThaiJO. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. National Institutes of Health. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

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A Comparative Study of Benzophenone and Benzotriazole UV Absorbers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two widely used classes of organic ultraviolet (UV) absorbers: benzophenones and benzotriazoles. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms, performance characteristics, and practical application considerations of these critical photostabilizing agents. We will explore their UV absorption properties, photostability, potential for generating reactive oxygen species (ROS), and provide standardized protocols for their evaluation.

Introduction: The Imperative of UV Protection

Ultraviolet radiation can initiate photo-oxidative degradation in a vast array of organic materials, leading to irreversible damage such as discoloration, loss of mechanical integrity, and reduced efficacy of active ingredients.[1] UV absorbers are essential additives that protect materials by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1][2] Among the most prominent classes of organic UV absorbers are benzophenones and benzotriazoles, each with distinct advantages and disadvantages that dictate their suitability for specific applications.[1][3]

Mechanism of Action: A Tale of Two Intramolecular Hydrogen Bonds

Both benzophenone and benzotriazole UV absorbers rely on a similar photophysical process to dissipate UV energy, which involves an intramolecular hydrogen bond. This mechanism allows the molecule to undergo a reversible tautomerization, converting the absorbed UV energy into vibrational energy (heat) and then returning to its original state, ready to absorb more photons.[2]

Benzophenone UV Absorbers

The photostabilization mechanism of 2-hydroxybenzophenones hinges on the hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen.[2] Upon absorbing a UV photon, the molecule is excited, and the carbonyl oxygen becomes more basic, facilitating a proton transfer from the hydroxyl group to form an unstable enol-quinone structure.[2] This excited state rapidly relaxes, releasing energy as heat, and the molecule reverts to its ground state.[2]

Mechanism of Photostabilization for Benzophenone UV Absorbers

Ground_State Ground State (Intramolecular H-Bond) Excited_State Excited State (Proton Transfer) Ground_State->Excited_State UV Photon Absorption Relaxation Relaxation (Heat Dissipation) Excited_State->Relaxation Non-radiative Decay Relaxation->Ground_State Tautomerization

Caption: Photostabilization cycle of a 2-hydroxybenzophenone UV absorber.

Benzotriazole UV Absorbers

Similarly, 2-(2'-hydroxyphenyl)benzotriazoles utilize an intramolecular hydrogen bond between the hydroxyl group on the phenyl ring and a nitrogen atom in the benzotriazole ring.[4] This facilitates an excited-state intramolecular proton transfer (ESIPT) upon UV absorption, leading to a rapid, non-radiative decay back to the ground state and efficient dissipation of the absorbed energy as heat.[5]

Mechanism of Photostabilization for Benzotriazole UV Absorbers

Ground_State Ground State (Intramolecular H-Bond) Excited_State Excited State (ESIPT) Ground_State->Excited_State UV Photon Absorption Relaxation Relaxation (Heat Dissipation) Excited_State->Relaxation Non-radiative Decay Relaxation->Ground_State Tautomerization

Caption: Photostabilization cycle of a 2-(2'-hydroxyphenyl)benzotriazole UV absorber.

Comparative Performance Analysis

The selection of an appropriate UV absorber is contingent upon a thorough evaluation of its performance parameters. This section provides a comparative analysis of benzophenones and benzotriazoles based on their UV absorption spectra, photostability, and potential to generate reactive oxygen species.

UV Absorption Spectra

The UV absorption spectrum of a UV absorber determines its efficacy in protecting against specific wavelengths of UV radiation.

  • Benzophenones: Generally, benzophenones exhibit strong absorption in the UVB and short-wave UVA regions, typically between 280 and 330 nm.[3][6] Some derivatives, like oxybenzone (Benzophenone-3), have absorption maxima around 325.5 nm.[7]

  • Benzotriazoles: Benzotriazoles offer broader UV protection, with strong absorption across both UVB and UVA regions, often extending from 280 to 380 nm.[3][8] For example, UV-328 absorbs across the full UV spectrum.[9]

Parameter Benzophenone (Oxybenzone) Benzotriazole (UV-328)
Typical Absorption Range 280 - 330 nm (UVB/UVA2)[3][10]280 - 380 nm (UVB/UVA)[3][8]
λmax ~325.5 nm[7]Broad absorption up to 400 nm[8]
Photostability

A crucial attribute of a UV absorber is its ability to withstand prolonged UV exposure without significant degradation.[2]

  • Benzophenones: While effective UV absorbers, some benzophenones can undergo photodegradation upon extended UV exposure.[11][12] Studies have shown that the photodegradation of benzophenones can follow pseudo-first-order kinetics, with half-lives ranging from 17 to 99 hours under laboratory conditions.[11]

  • Benzotriazoles: Benzotriazoles are generally recognized for their superior photostability compared to benzophenones.[13][14] Their robust ESIPT mechanism allows for efficient energy dissipation with minimal molecular degradation.

Reactive Oxygen Species (ROS) Generation

A significant consideration in the selection of UV absorbers, particularly for cosmetic and biomedical applications, is their potential to generate ROS upon UV irradiation.

  • Benzophenones: Some benzophenones have been shown to act as photosensitizers, leading to the generation of ROS, which can induce oxidative stress.[6][15] The extent of ROS generation can increase as the UV filter penetrates the skin over time.[6]

  • Benzotriazoles: The efficient intramolecular proton transfer mechanism in benzotriazoles is thought to minimize the population of the excited triplet state, which is often a precursor to ROS formation, suggesting a lower potential for ROS generation compared to some benzophenones.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing the key performance indicators of UV absorbers.

Experimental Workflow for UV Absorber Evaluation

Start Sample Preparation UV_Vis UV-Vis Spectrophotometry Start->UV_Vis Photostability Photostability Testing Start->Photostability ROS_Assay ROS Quantification Start->ROS_Assay Data_Analysis Data Analysis & Comparison UV_Vis->Data_Analysis Photostability->Data_Analysis ROS_Assay->Data_Analysis

Caption: A generalized workflow for the comprehensive evaluation of UV absorber performance.

Protocol for UV-Vis Spectrophotometry

This protocol outlines the procedure for determining the UV absorption spectrum of a UV absorber.

Objective: To measure the absorbance of the UV absorber as a function of wavelength to determine its λmax and absorption range.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Ethanol or other suitable solvent

  • Benzophenone and benzotriazole samples

Procedure:

  • Solution Preparation: Prepare a stock solution of the UV absorber in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 1 and 1.5.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the solvent blank. Place it in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 250-450 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with the sample solution. Fill the cuvette with the sample solution and place it in the sample holder.

  • Data Acquisition: Scan the sample from 450 nm to 250 nm and record the absorbance spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the overall absorption profile.

Protocol for Photostability Testing

This protocol describes a method for assessing the degradation of a UV absorber upon exposure to a controlled UV source.

Objective: To quantify the photodegradation of the UV absorber over time.

Materials:

  • Xenon arc lamp solar simulator (with controlled irradiance)

  • Quartz plates or suitable substrate

  • UV-Vis Spectrophotometer

  • Solvent for extraction (e.g., ethanol)

Procedure:

  • Sample Preparation: Prepare a solution of the UV absorber in a volatile solvent. Apply a uniform film of the solution onto a quartz plate to achieve a final concentration of approximately 1-2 mg/cm². Allow the solvent to evaporate completely.

  • Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the film on the quartz plate using a UV-Vis spectrophotometer.

  • UV Irradiation: Place the sample in the xenon arc solar simulator. Irradiate the sample for a defined period (e.g., 2, 4, 6, 8 hours) at a controlled irradiance that mimics solar radiation.

  • Post-Irradiation Absorbance Measurement: After each irradiation interval, remove the sample and measure its UV absorbance spectrum again.

  • Data Analysis: Calculate the percentage of degradation by comparing the absorbance at λmax before and after irradiation. Plot the percentage of remaining UV absorber as a function of irradiation time to determine the photodegradation kinetics.

Protocol for Reactive Oxygen Species (ROS) Quantification (DCFH-DA Assay)

This protocol provides a method for quantifying the generation of ROS by UV absorbers upon UV exposure using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

Objective: To measure the relative amount of ROS produced by the UV absorber when exposed to UV radiation.

Materials:

  • Fluorometer or fluorescence plate reader

  • UV irradiation source

  • DCFH-DA solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Benzophenone and benzotriazole samples

Procedure:

  • Sample Preparation: Prepare solutions of the UV absorbers in a suitable solvent (e.g., ethanol) at the desired concentration.

  • Probe Preparation: Prepare a working solution of DCFH-DA by diluting the stock solution in PBS to a final concentration of 10 µM immediately before use.

  • Assay Setup: In a 96-well plate, add the UV absorber solution and the DCFH-DA working solution to each well. Include control wells with only the solvent and DCFH-DA.

  • UV Exposure: Expose the plate to a controlled dose of UV radiation.

  • Fluorescence Measurement: Immediately after exposure, measure the fluorescence intensity of each well using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Subtract the fluorescence of the control wells from the sample wells to determine the net fluorescence due to ROS generation. Compare the net fluorescence values of the different UV absorbers.

Application Considerations: Choosing the Right Tool for the Job

The choice between benzophenone and benzotriazole UV absorbers often depends on the specific requirements of the application.[1]

Plastics and Polymers
  • Benzophenones: Due to their cost-effectiveness, benzophenones are widely used in plastics like polyolefins, PVC, and polystyrene to prevent yellowing and embrittlement.[1] However, their lower photostability may be a limitation in applications requiring long-term outdoor exposure.

  • Benzotriazoles: With their broad UV absorption and excellent photostability, benzotriazoles are preferred for high-performance applications such as automotive coatings and durable plastics like polycarbonate and polyesters.[8][13] They are also less prone to migration and leaching from the polymer matrix.[16]

Cosmetics and Sunscreens
  • Benzophenones: Oxybenzone (Benzophenone-3) has been a common ingredient in sunscreens due to its effectiveness in the UVB and UVA2 regions.[10] However, concerns about its potential to generate ROS and its endocrine-disrupting effects have led to a search for alternatives.[3][6]

  • Benzotriazoles: Certain benzotriazole derivatives are used in sunscreens for their broad-spectrum protection and high photostability. Their larger molecular size can also reduce the potential for skin penetration.

Conclusion

Both benzophenone and benzotriazole UV absorbers play a critical role in protecting materials from photodegradation. Benzophenones offer a cost-effective solution for a range of applications, while benzotriazoles provide superior photostability and broader UV protection for more demanding environments. The choice between these two classes requires a careful consideration of the specific performance requirements, including the desired UV absorption range, the necessary level of photostability, and the potential for ROS generation. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative evaluations to inform the selection of the optimal UV absorber for any given application.

References

  • Kim, K.-H., et al. (2011). Determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge. Environmental Science & Technology, 45(9), 3909-3916. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2022). Introduction to Sunscreens and Their UV Filters. In Review of the Fate, Transport, and Effects of Sunscreens in Aquatic Environments and the State of Knowledge to Support an Ecological Risk Assessment. The National Academies Press. Retrieved from [Link]

  • Partners in Chemicals. (2019, February 14). Evaluation of three UV absorbers. Retrieved from [Link]

  • MDPI. (n.d.). Ultraviolet Filters for Cosmetic Applications. Retrieved from [Link]

  • Olis Inc. (2026, January 7). Key UV Absorbers: Comparing Triazine, Benzotriazole, and Benzophenone. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Technical Review of Benzotriazole UV Absorbers: Performance and Application Studies of UV-326/327/328/329/531. Retrieved from [Link]

  • Giraudo, A., et al. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Molecular Sciences, 23(23), 15206. Retrieved from [Link]

  • Laskin, A., et al. (2019). Reactive Oxygen Species Production from Secondary Organic Aerosols: The Importance of Singlet Oxygen. Environmental Science & Technology, 53(15), 8749-8758. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (2025, July 28). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Retrieved from [Link]

  • ResearchGate. (n.d.). Overlay of UV-Vis absorption spectra for avobenzone and oxybenzone. Retrieved from [Link]

  • ResearchGate. (2025, November 13). A comparative review of natural and synthetic UV filters: Gadusol and benzophenone-3 as representative examples. Retrieved from [Link]

  • Herzog, B., et al. (2009). Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps. Photochemical & Photobiological Sciences, 8(3), 338-344. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • ScienceDirect. (2021). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Quantum Yields for the Formation of Reactive Intermediates from Dissolved Organic Matter Samples from the Suwannee River. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Retrieved from [Link]

  • Partners in Chemicals. (2023, August 9). Liquid Benzotriazole UV absorbers. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability of commercial sunscreens upon sunlight exposure. Retrieved from [Link]

  • Hanson, K. M., et al. (2006). Sunscreen enhancement of UV-induced reactive oxygen species in the skin. Free Radical Biology and Medicine, 41(8), 1205-1212. Retrieved from [Link]

  • ResearchGate. (2023, July 7). Ultraviolet Filters for Cosmetic Applications. Retrieved from [Link]

  • RSC Publishing. (2025, July 28). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. Retrieved from [Link]

  • GOV.UK. (n.d.). UV-328 Draft risk profile. Retrieved from [Link]

  • MDPI. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved from [Link]

  • NEW PRODUCTS. (2023, September 11). Native and Mass-Labelled UV-328 Reference Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Leaching mechanism of additives (BUVs) with polymers. Retrieved from [Link]

  • MDPI. (2024, February 21). Effect of UV-LED Wavelength on Reactive Species Photogeneration from Dissolved Organic Matter. Retrieved from [Link]

  • NICHEM Solutions. (2023, July 19). Sunscreen formulation strategies. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Determination of Benzotriazole and Benzophenone UV Filters in Sediment and Sewage Sludge. Retrieved from [Link]

  • Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. Retrieved from [Link]

  • Environmental Science & Technology. (n.d.). Dissolved Organic Matter Singlet Oxygen Quantum Yields: Evaluation Using Time-Resolved Singlet Oxygen Phosphorescence. Retrieved from [Link]

  • NICHEM Solutions. (n.d.). Essentials of a Sunscreen Formulation in Cosmetics. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of the estrogenic and oxidative stress effects of the UV filter 3-benzophenone in zebrafish (Danio rerio) eleuthero-embryos. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). The Science Behind Sunlight Protection: Benzotriazole UV Absorbers Explained. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone in Plastics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with plastic materials, understanding the concentration of additives is paramount for quality control, safety assessment, and formulation development. Among these additives, (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone, a benzophenone-type UV absorber commonly known as Bumetrizole or UV-326, plays a critical role in preventing polymer degradation from ultraviolet radiation. Its quantification in various plastic matrices is a frequent analytical challenge. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of this crucial stabilizer, offering field-proven insights and experimental data to aid in method selection and implementation.

The Importance of Quantifying UV-326 in Plastics

This compound is incorporated into a wide range of polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), and polyesters, to enhance their durability and lifespan upon exposure to sunlight.[1] The concentration of this UV absorber directly impacts the material's performance and can also be a regulatory concern, especially in applications like food packaging where migration of additives is a critical safety parameter.[2] Therefore, accurate and reliable quantitative analysis is essential to ensure product quality, meet regulatory compliance, and understand the degradation and migration behavior of the additive.

A Comparative Overview of Analytical Strategies

The quantitative analysis of UV-326 in plastics typically involves a two-step process: extraction of the analyte from the polymer matrix followed by instrumental analysis. The choice of both extraction and analytical technique significantly influences the accuracy, sensitivity, and efficiency of the overall workflow. This guide will explore and compare the most effective methods for each step.

Part 1: Sample Preparation - Liberating the Analyte from the Polymer Matrix

The primary challenge in analyzing plastic additives is their effective extraction from the solid polymer matrix. The ideal extraction method should be efficient, reproducible, and minimally degradative to the analyte. Here, we compare three commonly employed techniques: Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and the classical Soxhlet Extraction.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to induce cavitation in the solvent, creating localized high-pressure and high-temperature zones that enhance mass transfer and accelerate the extraction process.

Causality Behind Experimental Choices: The selection of an appropriate solvent is crucial for efficient extraction. Dichloromethane is an effective choice for extracting UV-326 from various plastics like polyethylene (PE), polypropylene (PP), polyethylene terephthalate (PET), and polycarbonate (PC) due to its ability to swell the polymer matrix and solubilize the non-polar analyte. The extraction time is optimized to ensure maximum recovery without significant energy and time expenditure.

Experimental Protocol: Ultrasonic-Assisted Extraction of UV-326

  • Sample Preparation: Reduce the plastic sample to a small particle size (e.g., by grinding or cutting into small pieces) to maximize the surface area for extraction.

  • Extraction: Accurately weigh approximately 0.5 g of the plastic sample into a glass vial. Add 10 mL of dichloromethane.

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Filtration: After extraction, filter the extract through a 0.45 µm PTFE syringe filter to remove any polymer residue.

  • Analysis: The filtrate is then ready for instrumental analysis.

Performance Data: Studies have shown that UAE with dichloromethane can achieve high recovery rates for UV-326 from various plastic matrices.

Plastic MatrixAnalyteExtraction SolventRecovery (%)
PE, PP, PET, PCUV-326Dichloromethane88 - 116

Table 1: Reported recovery of UV-326 using Ultrasonic-Assisted Extraction.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the sample, leading to a rapid increase in temperature and pressure within a closed vessel. This facilitates the disruption of the sample matrix and enhances the desorption of the analyte into the solvent.

Causality Behind Experimental Choices: MAE offers a significant reduction in extraction time and solvent consumption compared to traditional methods. The choice of solvent and temperature is critical to ensure efficient extraction without degrading the thermally labile analyte or the polymer matrix.

Conceptual Protocol: Microwave-Assisted Extraction

  • Sample Preparation: Prepare the plastic sample as described for UAE.

  • Extraction: Place the weighed sample and an appropriate solvent in a microwave-transparent extraction vessel.

  • Microwave Program: Subject the vessel to a programmed microwave heating cycle (e.g., ramp to 100°C and hold for 15 minutes).

  • Cooling and Filtration: Allow the vessel to cool before filtering the extract.

Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive extraction technique where the sample is continuously washed with a fresh refluxing solvent.

Causality Behind Experimental Choices: While time-consuming and solvent-intensive, Soxhlet extraction is often considered a benchmark method due to its thoroughness. The choice of solvent is based on the solubility of the analyte.

Conceptual Protocol: Soxhlet Extraction

  • Sample Preparation: Place the prepared plastic sample in a cellulose thimble.

  • Extraction: Place the thimble in a Soxhlet extractor with a flask containing the extraction solvent (e.g., hexane or dichloromethane). Heat the solvent to reflux for several hours (typically 6-24 hours).

  • Concentration: After extraction, the solvent is typically evaporated and the residue is redissolved in a suitable solvent for analysis.

Comparison of Extraction Methods
FeatureUltrasonic-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Soxhlet Extraction
Principle High-frequency sound wavesMicrowave heatingContinuous solvent reflux
Extraction Time 30-60 minutes15-30 minutes6-24 hours
Solvent Consumption Low to moderateLowHigh
Temperature Near ambientElevatedBoiling point of solvent
Automation Can be automatedCan be automatedGenerally manual
Efficiency HighHighVery high (exhaustive)

Table 2: Comparison of key features of different extraction methods.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Grind/Cut Plastic Grind/Cut Plastic UAE Ultrasonic-Assisted Extraction (UAE) (e.g., Dichloromethane, 30 min) Grind/Cut Plastic->UAE Weigh Sample MAE Microwave-Assisted Extraction (MAE) (e.g., 100°C, 15 min) Grind/Cut Plastic->MAE Weigh Sample Soxhlet Soxhlet Extraction (e.g., Hexane, 6-24 h) Grind/Cut Plastic->Soxhlet Weigh Sample Filtration Filtration (0.45 µm filter) UAE->Filtration MAE->Filtration Soxhlet->Filtration Analysis Analysis Filtration->Analysis Extract

Caption: General workflow for the extraction of UV-326 from plastic samples.

Part 2: Instrumental Analysis - A Head-to-Head Comparison

Once extracted, the concentration of this compound is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful methods for this purpose. UV-Vis Spectrophotometry can also be employed as a simpler, more direct method in certain scenarios.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like UV-326.

Causality Behind Experimental Choices: A reverse-phase C18 column is typically used, as it provides good retention and separation for moderately non-polar compounds like benzophenones. A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) allows for the efficient separation of the analyte from other co-extracted compounds. UV detection is well-suited for benzophenones due to their strong UV absorbance. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Analysis of UV-326

  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Methanol).

    • Start with 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.[3]

  • Quantification: External standard calibration curve of UV-326.

HPLC_Workflow Sample_Extract Sample Extract HPLC_System HPLC System (Pump, Injector) Sample_Extract->HPLC_System Inject C18_Column C18 Column HPLC_System->C18_Column Mobile Phase Flow UV_Detector UV Detector (240 nm) C18_Column->UV_Detector Separated Analyte Data_Analysis Data Analysis (Quantification) UV_Detector->Data_Analysis Signal

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly suitable for the analysis of volatile and semi-volatile compounds.

Causality Behind Experimental Choices: A non-polar capillary column is typically used for the separation of semi-volatile compounds. A temperature-programmed oven allows for the sequential elution of compounds based on their boiling points. Mass spectrometry provides definitive identification based on the mass spectrum of the analyte and sensitive quantification using selected ion monitoring (SIM) mode.

Conceptual Protocol: GC-MS Analysis of UV-326

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Injection: Splitless injection of 1 µL.

  • MS Detector: Electron ionization (EI) source, operating in Selected Ion Monitoring (SIM) mode for quantification.

  • Quantification: Based on the peak area of a characteristic ion of UV-326 using an external standard calibration.

UV-Vis Spectrophotometry

For routine quality control where the plastic formulation is well-defined and interfering substances are minimal, UV-Vis spectrophotometry can be a rapid and cost-effective quantitative tool.

Causality Behind Experimental Choices: This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). The analysis is performed at the wavelength of maximum absorbance (λmax) of UV-326 to achieve the highest sensitivity.

Experimental Protocol: UV-Vis Spectrophotometric Analysis of UV-326

  • Extraction: Extract the UV-326 from the plastic sample using a suitable solvent (e.g., dichloromethane or chloroform) as described previously.

  • Standard Preparation: Prepare a series of standard solutions of UV-326 of known concentrations in the same solvent.

  • Measurement: Measure the absorbance of the standard solutions and the sample extract at the λmax of UV-326 (around 350 nm).

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of UV-326 in the sample extract.

Performance Comparison of Analytical Techniques

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Selectivity Good to ExcellentExcellentLow to Moderate
Sensitivity (LOD/LOQ) ng/mL rangepg to ng/mL rangeµg/mL range
Linearity Wide linear rangeWide linear rangeGood, but narrower range
Compound Volatility Non-volatile & semi-volatileVolatile & semi-volatileN/A
Confirmation of Identity Based on retention timeHigh (mass spectrum)Low (absorbance spectrum)
Cost (Instrument) ModerateHighLow
Analysis Time per Sample 15-30 minutes20-40 minutes< 5 minutes

Table 3: A comparative summary of the performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound.

Recommendations for Method Selection

The optimal analytical strategy for quantifying this compound in plastics depends on the specific requirements of the analysis:

  • For routine quality control of known formulations with expected high concentrations of UV-326: UV-Vis Spectrophotometry following a validated extraction procedure offers a rapid and cost-effective solution.

  • For accurate and reliable quantification in complex or unknown samples, and for regulatory compliance: HPLC-UV is the method of choice. It provides a good balance of selectivity, sensitivity, and cost.

  • For trace-level analysis, confirmation of identity, and in research applications where high sensitivity and specificity are critical (e.g., migration studies): GC-MS is the most powerful technique, offering unparalleled sensitivity and definitive identification.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and scientists can confidently select and implement the most appropriate method for the quantitative analysis of this compound in their plastic materials, ensuring product quality, safety, and performance.

References

  • Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

  • MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.